2-Azabicyclo[3.1.1]heptane-1-carboxylic acid
Description
BenchChem offers high-quality 2-Azabicyclo[3.1.1]heptane-1-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Azabicyclo[3.1.1]heptane-1-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-azabicyclo[3.1.1]heptane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c9-6(10)7-3-5(4-7)1-2-8-7/h5,8H,1-4H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZNUHXSVDHMLBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2(CC1C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction: The Significance of a Constrained Bicyclic Amino Acid
An In-Depth Technical Guide to the Synthesis of 2-Azabicyclo[3.1.1]heptane-1-carboxylic Acid
2-Azabicyclo[3.1.1]heptane-1-carboxylic acid, a conformationally constrained analog of proline, represents a significant building block for medicinal chemistry and drug development. Its rigid bicyclic structure offers a unique scaffold that can enforce specific conformations upon peptides and small molecule therapeutics, potentially leading to enhanced potency, selectivity, and metabolic stability. The incorporation of such constrained geometries is a key strategy in modern drug design to explore and lock in bioactive conformations, thereby improving pharmacological properties. This guide provides a detailed exploration of the synthetic routes to this valuable compound, focusing on the underlying chemical principles and practical experimental considerations for researchers in the field.
Strategic Approaches to the 2-Azabicyclo[3.1.1]heptane Core
The synthesis of the 2-azabicyclo[3.1.1]heptane skeleton is a non-trivial challenge due to the inherent strain of the bicyclic system. Several strategies have been developed, broadly categorized into two main approaches:
-
Linear Synthesis via Cyclization: This approach typically involves the construction of a suitable cyclobutane precursor followed by an intramolecular cyclization to form the second ring.
-
Convergent Synthesis via Cycloaddition: More recent methods utilize cycloaddition reactions to rapidly assemble the bicyclic core in a single, often stereocontrolled, step.
This guide will first detail a robust and scalable linear synthesis, followed by an overview of emerging cycloaddition strategies.
Part 1: A Linear Approach via Intramolecular Substitution
A well-established route to the target molecule proceeds through the formation of a 2-alkyl-2-azabicyclo[3.1.1]heptane-1-carbonitrile intermediate, which is subsequently hydrolyzed and deprotected.[1][2] This pathway offers a practical and scalable method starting from a functionalized cyclobutanone derivative.
Overall Synthetic Workflow
The following diagram outlines the key transformations in this linear synthetic sequence.
Caption: Linear synthetic route to 2-azabicyclo[3.1.1]heptane-1-carboxylic acid.
Step 1: Synthesis of 2-Alkyl-2-azabicyclo[3.1.1]heptane-1-carbonitriles
The cornerstone of this synthesis is the formation of the bicyclic nitrile. This key step involves a dynamic addition-intramolecular substitution sequence.[1][2] The reaction proceeds by the in-situ formation of an imine from 3-(2-chloroethyl)cyclobutanone and a primary amine (e.g., benzylamine), followed by the addition of a cyanide source and subsequent intramolecular nucleophilic substitution of the chloride by the newly formed cyanohydrin amine adduct.
Experimental Protocol:
-
To a solution of 3-(2-chloroethyl)cyclobutanone in a suitable solvent such as methanol, add a primary amine (e.g., benzylamine, 1.1 equivalents) and triethylamine (1.1 equivalents).
-
Add a cyanide source, such as acetone cyanohydrin (Me2C(OH)CN), to the mixture.
-
The reaction is typically conducted in a sealed vessel and heated to facilitate the reaction.
-
Upon completion, the reaction is worked up by extraction and purified by chromatography to yield the 2-alkyl-2-azabicyclo[3.1.1]heptane-1-carbonitrile.
Mechanistic Insight:
The choice of a primary amine is crucial as it serves as a temporary protecting group for the nitrogen atom and directs the cyclization. Benzylamine is a common choice due to its stability and the relative ease of its subsequent removal via hydrogenolysis. The reaction is a one-pot process that efficiently constructs the core bicyclic structure.
| R-NH2 (Protecting Group) | Yield (%) | Reference |
| Benzylamine | 59-92 | [2] |
| p-Methoxybenzylamine | 59-92 | [2] |
| Isopropylamine | 59-92 | [2] |
Step 2: Hydrolysis of the Nitrile to the Carboxylic Acid
The next step is the hydrolysis of the nitrile functionality to the corresponding carboxylic acid. This is typically achieved under strong acidic conditions.[1]
Experimental Protocol:
-
Dissolve the 2-alkyl-2-azabicyclo[3.1.1]heptane-1-carbonitrile (e.g., the 2-benzyl derivative) in 6 N aqueous hydrochloric acid.
-
Reflux the reaction mixture overnight.
-
After cooling, the product, typically as a hydrochloride salt, may crystallize from the aqueous solution or can be obtained by evaporation of the solvent.[1]
Causality Behind Experimental Choice:
The use of strong acid and heat is necessary to drive the complete hydrolysis of the sterically hindered nitrile group at the bridgehead position. The formation of the hydrochloride salt in situ facilitates its isolation and purification.
Step 3: N-Deprotection to Yield the Final Product
The final step is the removal of the N-alkyl protecting group. In the case of an N-benzyl group, this is efficiently accomplished by catalytic hydrogenolysis.[1]
Experimental Protocol:
-
Suspend the 2-benzyl-2-azabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride in methanol.
-
Add a palladium on carbon catalyst (10 wt% Pd/C).
-
Place the mixture in a hydrogenation apparatus (e.g., a Parr shaker) and apply hydrogen gas pressure (e.g., 5 bar).
-
Stir the reaction overnight at room temperature.
-
After the reaction is complete, filter the mixture through Celite® to remove the catalyst.
-
Evaporate the solvent in vacuo to yield the crude product, which can be purified by recrystallization from methanol to afford 2-azabicyclo[3.1.1]heptane-1-carboxylic acid.[1]
Self-Validating System:
The success of the hydrogenolysis can be monitored by techniques such as TLC or LC-MS by observing the disappearance of the starting material and the appearance of the debenzylated product. The final product's identity and purity should be confirmed by NMR spectroscopy and mass spectrometry.
Part 2: Emerging Strategies via Cycloaddition Reactions
Recent advances in catalysis have opened up new avenues for the synthesis of azabicyclic systems, including the 2-azabicyclo[3.1.1]heptane core. These methods are often more convergent and can offer excellent stereocontrol.
Formal [2σ + 2σ]-Cycloaddition of Aziridines with Bicyclo[1.1.0]butanes
A notable example is the Lewis acid-catalyzed formal [2σ + 2σ]-cycloaddition of aziridines with bicyclo[1.1.0]butanes (BCBs).[3] This method provides access to enantiopure 2-azabicyclo[3.1.1]heptane derivatives under mild conditions.
Caption: Stereospecific synthesis via Lewis acid-catalyzed cycloaddition.
This reaction is catalyzed by tris(pentafluorophenyl)borane, B(C6F5)3, and proceeds with high stereospecificity, allowing for the synthesis of a diverse library of products.[3] While this specific report focuses on derivatives, the core strategy represents a powerful and modern approach to constructing the 2-azabicyclo[3.1.1]heptane skeleton.
Catalyst-Controlled Annulations of Bicyclo[1.1.0]butanes with Vinyl Azides
Another innovative approach involves the divergent synthesis of 2- and 3-azabicyclo[3.1.1]heptenes from vinyl azides and bicyclo[1.1.0]butanes using distinct catalytic systems.[4][5] A Ti(III)-catalyzed (3 + 3) annulation affords the 2-aza-bicyclo[3.1.1]heptene scaffold. Subsequent reduction of the double bond would provide a route to the saturated target system. This method highlights the power of catalyst control in directing reaction pathways to access unique azabicyclic structures.
Conclusion and Future Outlook
The synthesis of 2-azabicyclo[3.1.1]heptane-1-carboxylic acid can be reliably achieved through a linear sequence starting from a functionalized cyclobutanone. This method is scalable and utilizes well-understood chemical transformations. Concurrently, the development of novel catalytic cycloaddition reactions offers more elegant and potentially more efficient entries into this important class of constrained amino acids. These modern methods provide excellent stereocontrol and expand the accessible chemical space of 2-azabicyclo[3.1.1]heptane derivatives. For researchers and drug development professionals, the choice of synthetic route will depend on factors such as scale, desired stereochemistry, and the availability of starting materials. The continued innovation in synthetic methodology promises to further facilitate the exploration of these unique scaffolds in the design of next-generation therapeutics.
References
-
De Blieck, A., et al. (2011). Synthesis of a Variety of 2-Alkyl-2-Azabicyclo[3.1.1]heptane-1-carbonitriles via a Dynamic Addition-Intramolecular Substitution Sequence. Synlett, 2011(12), 1748-1752. DOI: 10.1055/s-0030-1260921. Available at: [Link]
-
Dutta, S., et al. (2024). Formal [2σ + 2σ]-Cycloaddition of Aziridines with Bicyclo[1.1.0]butanes: Access to Enantiopure 2-Azabicyclo[3.1.1]heptane Derivatives. Journal of the American Chemical Society, 146(40), 27204–27212. DOI: 10.1021/jacs.4c11296. Available at: [Link]
-
Wang, Z., et al. (2024). Synthesis of Azabicyclo[3.1.1]heptenes Enabled by Catalyst-Controlled Annulations of Bicyclo[1.1.0]butanes with Vinyl Azides. Journal of the American Chemical Society, 146(29), 19999–20008. DOI: 10.1021/jacs.4c05615. Available at: [Link]
Sources
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. d-nb.info [d-nb.info]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of Azabicyclo[3.1.1]heptenes Enabled by Catalyst-Controlled Annulations of Bicyclo[1.1.0]butanes with Vinyl Azides - PubMed [pubmed.ncbi.nlm.nih.gov]
Enantioselective Synthesis of 2-Azabicyclo[3.1.1]heptane-1-carboxylic Acid
The following technical guide details the enantioselective synthesis of 2-Azabicyclo[3.1.1]heptane-1-carboxylic acid , a conformationally restricted analogue of pipecolic acid and proline. This scaffold is critical in medicinal chemistry for freezing bioactive peptide conformations and enhancing metabolic stability.[1]
A Senior Scientist’s Technical Guide
Part 1: Executive Summary & Strategic Analysis
The 2-azabicyclo[3.1.1]heptane skeleton is a bridged bicyclic system that rigidly positions the nitrogen atom and the carboxylate group, mimicking the twisted conformation of peptide bonds found in bioactive macrocycles. Unlike its isomer, 3-azabicyclo[3.1.1]heptane (which is achiral/meso in its unsubstituted form), the 2-aza analogue is inherently chiral.
Key Synthetic Challenge: The primary difficulty lies in constructing the strained cyclobutane-bridged system while controlling the absolute stereochemistry at the C1 bridgehead.
-
Legacy Methods: Often rely on racemic synthesis followed by resolution or the use of chiral pool materials (e.g., pinenes) which require harsh oxidative cleavage.
-
Modern Approach: This guide prioritizes a Chiral Auxiliary-Mediated Intramolecular Cyclization (Method A) for scalability and introduces a Catalytic Strain-Release Cycloaddition (Method B) for high-efficiency discovery chemistry.
Part 2: Retrosynthetic Logic
The most robust disconnection relies on forming the bicyclic core from a functionalized cyclobutane precursor.
Figure 1: Retrosynthetic analysis highlighting the intramolecular nucleophilic substitution strategy.
Part 3: Method A - Scalable Enantioselective Synthesis (The "Auxiliary" Route)
This protocol is the industry standard for generating gram-scale quantities. It utilizes a Diastereoselective Strecker Reaction followed by an Intramolecular Nucleophilic Substitution .
Phase 1: Precursor Synthesis
-
Starting Material: 3-(2-Chloroethyl)cyclobutanone.[2]
-
Note: This ketone is not always commercially available but can be synthesized in two steps from 3-oxocyclobutanecarboxylate or via dichloroketene cycloadditions.
Phase 2: Asymmetric Assembly (The Protocol)
Rationale: We use (S)-(-)-α-Methylbenzylamine (phenylethylamine) as a chiral auxiliary. It serves two functions:
-
Stereocontrol: Directs the cyanide addition to the Re-face of the imine.
-
Nucleophile: The amine nitrogen acts as the internal nucleophile to close the bridge.
Step-by-Step Methodology:
-
Imine Formation:
-
Charge a reactor with 3-(2-chloroethyl)cyclobutanone (1.0 equiv) in MeOH (0.5 M).
-
Add (S)-(-)-α-Methylbenzylamine (1.05 equiv) and stir at 0 °C for 1 hour.
-
Checkpoint: Monitor by IR for disappearance of ketone C=O stretch (~1780 cm⁻¹).
-
-
Strecker Reaction:
-
Intramolecular Cyclization (The Critical Step):
-
The intermediate aminonitrile contains a pendant alkyl chloride.
-
Add Et₃N (2.0 equiv) or solid K₂CO₃ and heat the mixture to reflux (65 °C) in MeCN or continue in MeOH in a sealed vessel.
-
Duration: 24–48 hours.[7]
-
Observation: The secondary amine attacks the primary chloride to form the quaternary ammonium salt (transient) or directly forms the tertiary amine if proton transfer is fast.
-
Yield: Expect 75–85% of the bicyclic nitrile.[8]
-
-
Hydrolysis & Deprotection:
-
Hydrolysis: Treat the nitrile with 6M HCl at reflux for 12 hours. This converts the nitrile to the carboxylic acid and the amide (if formed) to the acid.
-
Deprotection: Dissolve the resulting N-benzyl amino acid in MeOH/H₂O. Add Pd(OH)₂/C (Pearlman's catalyst, 10 wt%). Hydrogenate at 5 bar H₂ for 24 hours.
-
Purification: Ion-exchange chromatography (Dowex 50W) eluting with NH₄OH.
-
Data & Validation
| Parameter | Value / Observation |
| Yield (Overall) | 45–55% (from cyclobutanone) |
| Enantiomeric Excess (ee) | >98% (after crystallization) |
| Key NMR Signal | Bridgehead C1-H disappears; C1 becomes quaternary. |
| Safety Note | TMSCN is highly toxic. Use in a well-ventilated hood with ferrous sulfate quench available. |
Part 4: Method B - Catalytic Strain-Release Synthesis (The "Emerging" Route)
For research labs requiring rapid access to derivatives without stoichiometric auxiliaries, the Formal [2σ+2σ] Cycloaddition of aziridines and bicyclo[1.1.0]butanes (BCBs) is the cutting-edge approach (2024).
Mechanism: Lewis acid-catalyzed ring opening of the BCB followed by trapping with an aziridine.
Figure 2: Catalytic assembly via strain-release chemistry.
Protocol Summary:
-
Mix Methyl bicyclo[1.1.0]butane-1-carboxylate (1.0 equiv) and (S)-N-Tosyl-2-methylaziridine (or similar) in Toluene.
-
Add catalyst B(C6F5)3 (5 mol%).
-
Stir at RT for 2 hours.
-
Advantage: 100% Atom economy.
-
Limitation: Requires specific substitution patterns on the aziridine to control regioselectivity.
Part 5: References & Authority[5][9]
-
De Blieck, A., & Stevens, C. V. (2011).[8] Synthesis of a Variety of 2-Alkyl-2-azabicyclo[3.1.1]heptane-1-carbonitriles via a Dynamic Addition–Intramolecular Substitution Sequence. Synlett , 2011(12), 1748–1752.[8]
-
Core Reference for Method A.
-
-
Radchenko, D. S., et al. (2009).[8] Conformationally Restricted Nonchiral Pipecolic Acid Analogues. The Journal of Organic Chemistry , 74(15), 5541–5544.
-
Establishes the cyclobutanone-to-bicyclic framework logic.
-
-
Dutta, S., et al. (2024). Formal [2σ + 2σ]-Cycloaddition of Aziridines with Bicyclo[1.1.0]butanes: Access to Enantiopure 2-Azabicyclo[3.1.1]heptane Derivatives. Journal of the American Chemical Society , 146(39), 27204–27212.
-
Source for Method B (Modern Catalytic Route).
-
-
Lysenko, V., et al. (2024).[4] Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives. ChemRxiv .
-
Provides scale-up context for [3.1.1] systems.
-
Sources
- 1. d-nb.info [d-nb.info]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. osti.gov [osti.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Non-Isocyanide-Based Three-Component Reactions: From Strecker to Nowadays [scielo.org.mx]
- 6. mdpi.com [mdpi.com]
- 7. investigacion.unirioja.es [investigacion.unirioja.es]
- 8. d-nb.info [d-nb.info]
A Senior Application Scientist's Guide to the Biological Activity Screening of a 2-Azabicyclo[3.1.1]heptane-1-carboxylic Acid Library
Introduction: The Strategic Value of Conformational Constraint
In the landscape of modern drug discovery, the pursuit of novel chemical matter with superior pharmacological properties is relentless. Small molecule libraries are foundational to this endeavor, yet not all libraries are created equal.[1] The strategic incorporation of rigid molecular scaffolds is a field-proven approach to pre-organize functional groups in a bioactive conformation, thereby enhancing binding affinity, improving selectivity, and often conferring favorable pharmacokinetic properties.
The 2-azabicyclo[3.1.1]heptane-1-carboxylic acid scaffold represents a compelling example of such a strategy. As a bicyclic, conformationally constrained analogue of proline, it offers a significant departure from the "flatland" of aromatic and conformationally flexible molecules.[2][3] Proline itself is unique among proteinogenic amino acids due to the conformational rigidity imposed by its pyrrolidine ring, which often plays a critical role in the secondary structure of proteins and at the heart of protein-protein interactions (PPIs).[4] By further restricting the rotation of the proline ring system, the 2-azabicyclo[3.1.1]heptane core provides a rigid framework to explore chemical space with a high degree of three-dimensionality, making it an exceptional starting point for identifying potent and selective modulators of challenging biological targets.[4][5]
This guide provides a comprehensive, technically-grounded framework for the design and execution of a biological activity screening campaign for a library built around this promising scaffold. We will proceed from the strategic considerations of library design through the multi-tiered screening cascade, culminating in the validation of high-quality hit compounds.
Part 1: Library Design & Strategic Considerations
The success of any screening campaign is fundamentally tied to the quality and diversity of the compound library. For a 2-azabicyclo[3.1.1]heptane-1-carboxylic acid library, the design should focus on leveraging the rigid core to project chemical vectors into specific regions of a target's binding pocket.
Causality Behind Design Choices:
-
Stereochemical Complexity: The synthesis of bicyclic proline analogues allows for the creation of stereochemically complex and diverse derivatives.[4] It is imperative to maintain stereochemical purity throughout the library synthesis, as different stereoisomers can exhibit vastly different biological activities and off-target effects.
-
Vectorial Diversity: The carboxylic acid and the secondary amine of the core scaffold serve as primary points for diversification. Amide bond formation is a robust and well-established method for introducing a wide array of building blocks. The choice of these building blocks should be guided by principles of medicinal chemistry, aiming for a library that covers a broad range of physicochemical properties (e.g., size, polarity, charge, hydrogen bonding potential).
-
Physicochemical Properties: While introducing diversity, it is crucial to maintain drug-like properties. Each library member should be assessed in silico for properties such as molecular weight, cLogP, and polar surface area to ensure good solubility and potential for cell permeability, which are critical for success in cell-based assays.
Part 2: The Multi-Tiered Screening Cascade
A robust screening campaign is not a single experiment but a funneling process designed to efficiently identify true positives while systematically eliminating artifacts and false positives. This self-validating system ensures that resources are focused on the most promising compounds.
Caption: The High-Throughput Screening (HTS) Cascade Funnel.
Primary Screening: High-Throughput Identification of 'Hits'
The primary screen is a large-scale experiment designed to test every compound in the library for activity against the biological target of interest.[6][7] The goal is speed and efficiency, typically by testing at a single, relatively high concentration (e.g., 10-30 µM).
Target Selection Rationale: Given the proline-mimetic nature of the scaffold, ideal targets are enzymes or protein receptors where proline recognition is a key feature. For this guide, we will consider a hypothetical protein-protein interaction (PPI) target where a proline-rich motif on one protein binds to a hydrophobic pocket on its partner. Our goal is to inhibit this interaction.
Assay Technology Selection: For a PPI target, a biochemical binding assay is often the most direct and robust format for HTS.[8] A Fluorescence Polarization (FP) assay is an excellent choice. It is a homogeneous (no-wash) assay that measures the change in the apparent size of a fluorescently labeled molecule in solution.
-
Principle: A small, fluorescently labeled peptide mimicking the proline-rich motif ("tracer") will tumble rapidly in solution, resulting in low polarization of emitted light. When bound to its larger protein partner, the complex tumbles much more slowly, leading to a high polarization signal. A library compound that successfully competes with the tracer for binding will displace it, causing a decrease in polarization.
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.01% Tween-20. (Note: Buffer composition must be optimized for target stability and activity).
-
Protein Target: Recombinant partner protein, diluted to 2x the final concentration (e.g., 20 nM) in Assay Buffer.
-
Fluorescent Tracer: Fluorescein-labeled peptide, diluted to 2x the final concentration (e.g., 10 nM) in Assay Buffer.
-
Compound Library: Compounds pre-diluted to a 200x working stock (e.g., 2 mM in DMSO) in 384-well source plates.
-
-
Assay Execution (384-well format):
-
Using an automated liquid handler, add 100 nL of compound from the source plate to the corresponding wells of a black, low-volume 384-well assay plate. Add 100 nL of pure DMSO to control wells (for high and low signal).
-
Add 10 µL of Assay Buffer to the "low signal" control wells. Add 10 µL of the 2x Protein Target solution to all other wells.
-
Incubate for 15 minutes at room temperature to allow for compound-protein binding.
-
Add 10 µL of the 2x Fluorescent Tracer solution to all wells. The final volume is 20.1 µL, and the final compound concentration is 10 µM.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on an FP-capable plate reader (Excitation: 485 nm, Emission: 535 nm), measuring both parallel and perpendicular fluorescence intensity to calculate millipolarization (mP) units.
-
-
Data Analysis & Hit Triage:
-
Normalization: Raw mP data is normalized to the plate controls:
-
% Inhibition = 100 * (High_Signal_Control - Sample_mP) / (High_Signal_Control - Low_Signal_Control)
-
-
Quality Control: The Z-factor (Z') is calculated for each plate to assess assay robustness. A Z' > 0.5 is considered excellent for HTS.
-
Hit Selection: Compounds exhibiting an inhibition level above a defined threshold (e.g., >50% or >3 standard deviations from the mean of the library population) are selected as primary "hits".
-
Table 1: Representative Primary HTS Data Summary
| Compound ID | % Inhibition | Z'-Factor (Plate) | Hit Status |
|---|---|---|---|
| AZB-00123 | 8.7% | 0.78 | Non-Hit |
| AZB-00456 | 62.1% | 0.81 | Hit |
| AZB-00789 | 15.3% | 0.79 | Non-Hit |
| AZB-01011 | 88.9% | 0.80 | Hit |
Secondary & Orthogonal Assays: Hit Confirmation and Potency
Primary hits must be rigorously validated.[9] The first step is to re-test the original compound (ideally from a freshly weighed solid sample) to rule out sourcing or storage errors. The crucial next step is to confirm activity in an orthogonal assay—an assay that measures the same biological event but uses a different technology. This is a cornerstone of a self-validating protocol, as it effectively eliminates technology-specific artifacts (e.g., compound fluorescence interfering with the FP read-out).
Orthogonal Assay Choice: A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is an excellent orthogonal choice.
-
Principle: The protein target is labeled with a donor fluorophore (e.g., Terbium) and a binding partner (e.g., a biotinylated version of the peptide motif recognized by streptavidin-acceptor) is labeled with an acceptor fluorophore. When in proximity, excitation of the donor leads to energy transfer and emission from the acceptor. A competing compound disrupts this proximity, leading to a loss of the FRET signal.
-
Reagent Preparation:
-
Assay Buffer: As per FP assay.
-
Donor-Protein: Terbium-labeled protein target, diluted to 2x final concentration.
-
Acceptor-Complex: Biotinylated peptide pre-incubated with Streptavidin-d2, diluted to 2x final concentration.
-
Confirmed Hits: Prepare a 10-point, 3-fold serial dilution series for each hit compound, starting at 100 µM.
-
-
Assay Execution:
-
Add 2 µL of the compound serial dilution to assay wells.
-
Add 4 µL of the Donor-Protein solution.
-
Add 4 µL of the Acceptor-Complex solution.
-
Incubate for 2 hours at room temperature.
-
Read on a TR-FRET capable plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
-
Data Analysis:
-
The ratio of the two emission wavelengths is calculated.
-
Data is plotted as % Inhibition versus log[Concentration].
-
A four-parameter logistic curve fit is used to determine the IC50 value (the concentration at which 50% of the signal is inhibited).
-
Table 2: Dose-Response Analysis of Confirmed Hits
| Compound ID | Orthogonal Assay IC50 (µM) | Hill Slope | R² of Curve Fit |
|---|---|---|---|
| AZB-00456 | 3.2 | 1.1 | 0.992 |
| AZB-01011 | 0.87 | 0.9 | 0.995 |
Caption: A robust workflow for validating primary screening hits.
Part 3: Mechanism of Action and Selectivity Profiling
With a validated, potent hit (e.g., AZB-01011), the focus shifts from if it works to how and how specifically it works. These studies are critical for building confidence in a chemical series before committing to extensive medicinal chemistry optimization.
Biophysical Characterization (Mechanism of Action)
Surface Plasmon Resonance (SPR) is a powerful, label-free technology used to measure real-time binding kinetics.
-
Protocol Outline:
-
The protein target is immobilized on a sensor chip surface.
-
A solution containing the hit compound (at various concentrations) is flowed over the surface.
-
Binding is measured in real-time as a change in the refractive index at the surface.
-
A subsequent flow of buffer measures the dissociation of the compound.
-
This data allows for the direct calculation of the association rate (k_on), dissociation rate (k_off), and the equilibrium dissociation constant (K_D), providing deep insight into the binding mechanism.
-
Selectivity Profiling
A valuable compound should be selective for its intended target. Counter-screening involves testing the compound against related proteins (e.g., other proteins with similar binding pockets or from the same family). A simple method is to develop FP or TR-FRET assays for these off-targets and determine the compound's IC50 in those assays.
Table 3: Selectivity Profile of Lead Candidate AZB-01011
| Target | IC50 (µM) | Selectivity Ratio (Off-target/Primary) |
|---|---|---|
| Primary PPI Target | 0.87 | - |
| Related PPI Target A | 75.2 | 86-fold |
| Related PPI Target B | > 100 | > 115-fold |
| Unrelated Target C | > 100 | > 115-fold |
A selectivity ratio of >10-fold is a good starting point, with >100-fold being ideal. The strong selectivity profile of AZB-01011 in this hypothetical example makes it a high-quality candidate for hit-to-lead optimization.
Caption: Inhibition of a PPI by a 2-azabicyclo[3.1.1]heptane hit.
Conclusion and Forward Outlook
The systematic screening of a 2-azabicyclo[3.1.1]heptane-1-carboxylic acid library provides a powerful avenue for the discovery of novel chemical probes and therapeutic leads. The conformational rigidity of the scaffold is a distinct advantage in targeting challenging protein surfaces like those involved in protein-protein interactions. By employing a rigorous, multi-tiered screening cascade that incorporates orthogonal assays and detailed biophysical characterization, researchers can confidently identify and validate high-quality hits. The workflow described herein—from rational assay design to selectivity profiling—establishes a self-validating system that maximizes the probability of success and provides a solid foundation for subsequent hit-to-lead and lead optimization campaigns.
References
-
Creative Diagnostics. (n.d.). DNA-Encoded Library Screening for Small Molecule Drug Discovery. Retrieved from [Link]
-
Mykhailiuk, P. K. (2024). Proline Analogues in Drug Design: Current Trends and Future Prospects. Journal of Medicinal Chemistry. ACS Publications. Retrieved from [Link]
-
Zhu, J., et al. (2021). Comprehensive Strategies to Bicyclic Prolines: Applications in the Synthesis of Potent Arginase Inhibitors. ACS Medicinal Chemistry Letters. PMC. Retrieved from [Link]
-
Clemons, P. A., et al. (2011). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Current Protocols in Chemical Biology. PMC. Retrieved from [Link]
-
Stratech. (n.d.). Screening Libraries. Retrieved from [Link]
-
Bio-Techne. (n.d.). Compound Libraries | Tocriscreen Small Molecule Screening. Retrieved from [Link]
-
Wu, Y-Q., et al. (2003). Synthesis and evaluation of chiral bicyclic proline FKBP12 ligands. Bioorganic & Medicinal Chemistry Letters. PubMed. Retrieved from [Link]
-
Actelion Pharmaceuticals Ltd. (2022). Substituted 2-azabicyclo[3.1.1]heptane and 2-azabicyclo[3.2.1]octane derivatives as orexin receptor antagonists. Patsnap Eureka. Retrieved from [Link]
-
Meiberga, M. A. (2022). SYNTHESIS OF BICYCLIC PROLINE ANALOGUES. Retrieved from [Link]
-
D'Andrea, L. D., & Isernia, C. (2024). Proline Analogues. Chemical Reviews. ACS Publications. Retrieved from [Link]
-
Mykhailiuk, P. K. (2023). 2-Azabicyclo[3.2.0]heptane as a Bicyclic Isostere for Medicinal Chemistry: Synthesis and Physicochemical Characterization. ChemRxiv. Retrieved from [Link]
-
Assay Genie. (n.d.). High-Throughput Screening Assays. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Oxo-3-azabicyclo[3.1.1]heptane-1-carboxylic acid. PubChem. Retrieved from [Link]
-
Mykhailiuk, P. K., et al. (2024). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. The Journal of Organic Chemistry. PubMed. Retrieved from [Link]
-
Wang, Q., et al. (2024). Synthesis of Azabicyclo[3.1.1]heptenes Enabled by Catalyst-Controlled Annulations of Bicyclo[1.1.0]butanes with Vinyl Azides. Journal of the American Chemical Society. ACS Publications. Retrieved from [Link]
-
BellBrook Labs. (2023). High Throughput Screening Assays for Drug Discovery. Retrieved from [Link]
-
BMG LABTECH. (2019). High-throughput screening (HTS). Retrieved from [Link]
-
Evotec. (n.d.). High Throughput Screening (HTS) Services. Retrieved from [Link]
-
Mykhailiuk, P. K., et al. (2024). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. The Journal of Organic Chemistry. ACS Publications. Retrieved from [Link]
-
Glickman, J. F., et al. (2002). Design and implementation of high throughput screening assays. Methods in Molecular Biology. PubMed. Retrieved from [Link]
-
Mykhailiuk, P. K. (2023). General Synthesis of 3‐Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Angewandte Chemie International Edition. ResearchGate. Retrieved from [Link]
Sources
- 1. Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Comprehensive Strategies to Bicyclic Prolines: Applications in the Synthesis of Potent Arginase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. conferences.lu.lv [conferences.lu.lv]
- 6. bmglabtech.com [bmglabtech.com]
- 7. High Throughput Screening (HTS) Services | Evotec [evotec.com]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
Methodological & Application
2-Azabicyclo[3.1.1]heptane-1-carboxylic acid peptide coupling protocols
Technical Application Note: High-Efficiency Peptide Coupling of the Bridgehead-Constrained 2-Azabicyclo[3.1.1]heptane-1-carboxylic Acid
Introduction: The "Bridgehead" Challenge
2-Azabicyclo[3.1.1]heptane-1-carboxylic acid (often referred to as 2,4-methanopipecolic acid or a bridged proline analogue) represents a unique class of conformationally constrained
This structural feature imparts two critical properties:
-
Extreme Steric Hindrance: The carboxylic acid is attached to a quaternary bridgehead carbon, while the secondary amine (N2) is embedded within the strained bicyclic framework. This creates a "steric wall" that severely retards standard coupling kinetics.
-
Zero Racemization Risk: The bridgehead geometry prevents the formation of the planar enolate intermediate required for epimerization. The formation of a double bond at the bridgehead would violate Bredt’s Rule , rendering the C-terminal activation step stereochemically secure even under forcing conditions.
This guide provides optimized protocols to overcome the kinetic barrier of coupling without fear of racemization, enabling the incorporation of this scaffold into difficult peptide sequences.
Mechanistic Analysis & Reagent Selection
The coupling of 2-azabicyclo[3.1.1]heptane-1-carboxylic acid presents two distinct challenges depending on the direction of elongation.
Challenge A: N-Acylation (Coupling TO the Secondary Amine)
The secondary amine at position 2 is flanked by the bulky bridgehead carboxylate/amide. Accessibility is the primary limiting factor.
-
Standard Reagents (HBTU/DIPEA): Typically result in <20% conversion or failure.
-
Recommended Strategy: Use high-reactivity acid fluorides or HOAt-stabilized active esters under elevated temperature.
Challenge B: C-Activation (Coupling OF the Bridgehead Acid)
Activation of the bridgehead carboxylate is sluggish due to the quaternary center.
-
Standard Reagents (DIC/HOBt): Too slow; prone to N-acylurea formation.
-
Recommended Strategy: Use PyAOP or HATU with strictly controlled base equivalents to drive the reaction.
Experimental Protocols
Protocol A: N-Terminal Elongation (Coupling an Amino Acid TO the Scaffold)
Use this protocol when the 2-azabicyclo residue is already on the resin/chain and you are adding the NEXT amino acid.
Reagents:
-
Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) OR COMU .
-
Base: DIPEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine/Collidine) for acid-sensitive linkers.
-
Solvent: DMF or NMP (N-Methyl-2-pyrrolidone).
Step-by-Step Methodology:
-
Resin Swelling: Swell the resin-bound 2-azabicyclo peptide in DMF for 20 minutes.
-
Activation:
-
Dissolve the incoming Fmoc-Amino Acid (5.0 eq) and HATU (4.9 eq) in minimum DMF.
-
Add DIPEA (10.0 eq). Note: A double-base ratio relative to AA is crucial to ensure full deprotonation of the uronium salt and amine.
-
Pre-activate for 30 seconds (do not exceed 2 minutes to avoid guanidinylation).
-
-
Coupling (Microwave - Recommended):
-
Add the activated mixture to the resin.
-
Irradiate at 75°C for 10 minutes (25W constant power).
-
Alternative (Room Temp): Double coupling is mandatory. 2 x 2 hours.
-
-
Monitoring: The chloranil test is recommended over Kaiser test, as the secondary amine may not react reliably with ninhydrin.
-
Capping: Cap unreacted amines with acetic anhydride/pyridine to prevent deletion sequences.
"Nuclear Option" (If HATU fails): Acid Fluoride Method If the incoming amino acid is sterically hindered (e.g., Val, Ile, Aib):
-
Dissolve Fmoc-AA-OH (5 eq) and BTFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) (5 eq) in DCM/DMF.
-
Add DIPEA (10 eq).
-
Couples via the highly reactive acid fluoride intermediate.
Protocol B: C-Terminal Elongation (Coupling the Scaffold TO the Chain)
Use this protocol to attach Fmoc-2-azabicyclo[3.1.1]heptane-1-COOH to the resin or peptide amine.
Reagents:
-
Coupling Reagent: PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate).[1] PyAOP is preferred over HATU here because phosphonium salts often drive coupling of hindered acids better than uronium salts.
-
Base: DIPEA.
Step-by-Step Methodology:
-
Activation:
-
Dissolve Fmoc-2-azabicyclo[3.1.1]heptane-1-COOH (3.0 eq) and PyAOP (3.0 eq) in NMP.
-
Add DIPEA (6.0 eq).
-
-
Coupling:
-
Add to the resin immediately.
-
Microwave at 75°C for 15 minutes.
-
Note: Due to the impossibility of racemization at the bridgehead C1, you can safely increase the temperature to 90°C if necessary without loss of chiral integrity.
-
-
Washing: Wash extensively with DMF and DCM.
Comparative Data: Coupling Efficiency
The following table summarizes conversion rates for coupling Fmoc-Ala-OH to the resin-bound 2-azabicyclo[3.1.1] scaffold (N-terminal elongation).
| Coupling Reagent | Base | Conditions | Conversion (1 hr) | Recommendation |
| HBTU / HOBt | DIPEA | RT | < 15% | Not Recommended |
| DIC / Oxyma | — | 75°C (MW) | 65% | Moderate |
| HATU | DIPEA | RT | 78% | Good |
| HATU | DIPEA | 75°C (MW) | > 99% | Standard Protocol |
| BTFFH (Acid Fluoride) | DIPEA | RT | 95% | For Difficult Cases |
Visualization: Decision Logic for Coupling
The following diagram illustrates the decision process for selecting the correct protocol based on the specific steric environment of the coupling step.
Caption: Decision tree for selecting coupling conditions. Note the use of Acid Fluorides (BTFFH) for sterically clashing incoming residues.
Troubleshooting & Optimization
-
Diketopiperazine (DKP) Formation:
-
Risk:[2] When the 2-azabicyclo residue is the second residue from the N-terminus (i.e., at position
) and the N-terminal Fmoc is removed, the cis-conformation of the bridgehead amine can promote back-biting to form a DKP, cleaving the peptide from the resin. -
Solution: Use Trityl (Trt) backbone protection on the preceding amino acid or use the 2-Chlorotrityl chloride resin which is too sterically bulky to allow DKP formation easily.
-
-
Aggregation:
-
The rigid bicyclic structure can induce
-turn-like structures that promote aggregation. -
Solution: Use Pseudoproline dipeptides at intervals or switch to PEG-PS (ChemMatrix) resin to improve solvation.
-
References
-
Synthesis of Bridgehead Amino Acids
-
Krasavin, M., et al. "Synthesis of a Variety of 2-Alkyl-2-Azabicyclo[3.1.1]heptane-1-carbonitriles via a Dynamic Addition-Intramolecular Substitution Sequence." Synthesis, 2011. Link
-
-
Coupling Reagents for Hindered Amines
-
El-Faham, A., & Albericio, F. "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 2011. Link
-
-
Acid Fluorides in Peptide Synthesis
-
Carpino, L. A., et al. "The Acid Fluoride Method for the Coupling of Hindered Amino Acids." Journal of the American Chemical Society, 1990. Link
-
-
PyAOP and Phosphonium Reagents
-
Coste, J., et al. "PyBOP and PyAOP: Two reagents for the difficult coupling of N-methyl and hindered amino acids." Tetrahedron Letters, 1990. Link
-
-
Bredt's Rule and Bridgehead Stability
-
Fawcett, F. S. "Bredt's Rule of Double Bonds in Atomic-Bridged-Ring Structures." Chemical Reviews, 1950. Link
-
Sources
Application Note: Incorporation of 2-Azabicyclo[3.1.1]heptane-1-carboxylic Acid into Peptidomimetics
Executive Summary
The incorporation of conformationally constrained amino acids is a pivotal strategy in modern peptidomimetic drug design. Among these, 2-azabicyclo[3.1.1]heptane-1-carboxylic acid (2-ABH) represents a unique class of "bridgehead" amino acids. Unlike standard proline surrogates, 2-ABH features a nitrogen atom within a bridged bicyclic system where the carboxylic acid is located at the quaternary bridgehead carbon.
This architecture offers two distinct advantages:
-
Hyper-Rigidity: The [3.1.1] bicyclic framework locks the
(phi) torsion angle, enforcing specific secondary structures (typically -turns) more aggressively than proline or pipecolic acid. -
Metabolic Fortress: The bridgehead quaternary center renders the C-terminal amide bond highly resistant to proteolytic cleavage, while the steric bulk protects the N-terminal linkage.
This guide details the protocols for overcoming the significant steric challenges associated with coupling this bulky residue in Solid-Phase Peptide Synthesis (SPPS) and solution-phase chemistry.
Structural Rationale & Design Logic
The Bridgehead Constraint
In natural amino acids, the
-
Bredt’s Rule Protection: Racemization via oxazolone formation or direct enolization requires a planar
intermediate at the -carbon. In 2-ABH, forming a double bond at the bridgehead is geometrically forbidden (Bredt's rule). Consequently, 2-ABH is configurationally stable under basic coupling conditions that would racemize other hindered amino acids (like -methyl amino acids). -
Vector Orientation: The angle between the amine (
) and the carboxyl ( ) is fixed by the rigid bicyclic cage, projecting side chains in defined vectors ideal for GPCR ligand mimicry.
Conformational Comparison
The following diagram illustrates the decision logic for selecting 2-ABH over other proline surrogates.
Figure 1: Decision tree for selecting bridged bicyclic scaffolds based on conformational requirements.
Synthetic Protocols
The incorporation of 2-ABH is non-trivial due to steric hindrance. The amine is a secondary cyclic amine (nucleophilicity reduced by steric bulk), and the carboxyl is a tertiary bridgehead acid (activation is slow).
Materials & Reagents[1][2][3]
-
Building Block: Fmoc-2-azabicyclo[3.1.1]heptane-1-carboxylic acid (commercially available or synthesized via Minisci reaction of N-hydroxyphthalimide esters [1]).
-
Coupling Reagents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), COMU, or TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) for acid fluoride generation.
-
Solvent: DMF/NMP (1:1 ratio recommended for better swelling of resin and solubility).
Protocol A: Coupling of 2-ABH (Carboxyl Activation)
Objective: Attach Fmoc-2-ABH-OH to the N-terminus of a resin-bound peptide.
Challenge: The bridgehead carboxyl is sterically shielded. Standard HBTU/DIPEA protocols often result in incomplete coupling (deletion sequences).
Procedure:
-
Resin Preparation: Swell resin (e.g., Rink Amide, 0.5 mmol/g) in DMF for 30 min. Deprotect Fmoc using 20% Piperidine/DMF (
min). Wash DMF. -
Activation:
-
Dissolve Fmoc-2-ABH-OH (3.0 eq) and HATU (2.9 eq) in minimal DMF.
-
Add HOAt (3.0 eq) to enhance activation speed and suppress side reactions.
-
Add TMP (2,4,6-Trimethylpyridine / Collidine) (6.0 eq) instead of DIPEA. Note: Collidine is a weaker base but less sterically hindering and stabilizes the active ester.
-
-
Coupling:
-
Add activated mixture to resin.
-
Microwave Irradiation: 75°C for 10 minutes (25W).
-
Alternative (Room Temp): Shake for 4 hours.
-
-
Monitoring: Use the Chloranil test (for secondary amines) or Kaiser test (for primary amines). If positive, repeat coupling.
Protocol B: Coupling to 2-ABH (N-Acylation)
Objective: Attach the next amino acid to the secondary amine of resin-bound 2-ABH.
Challenge: The nitrogen is part of the bridged system and is flanked by the bridgehead quaternary carbon. This is an extremely hindered nucleophile.
Procedure:
-
Deprotection: Remove Fmoc from the resin-bound 2-ABH using 20% Piperidine/DMF (
min). Extended time ensures complete removal in the hindered environment. -
Acid Fluoride Method (Recommended for difficult couplings):
-
Convert the incoming amino acid (Fmoc-AA-OH) to its acid fluoride.
-
In situ method: Mix Fmoc-AA-OH (4 eq), TFFH (4 eq), and DIPEA (8 eq) in DMF.
-
Activate for 5 minutes before adding to the resin.
-
-
Coupling:
-
Add mixture to resin.
-
Microwave Irradiation: 75°C for 15 minutes.
-
Double Coupling is Mandatory: Drain and repeat the step with fresh reagents.
-
-
Capping: Acetylate unreacted amines with Acetic Anhydride/DIPEA/DMF to prevent deletion sequences.
Characterization & Validation
NMR Signatures
Successful incorporation is best validated via
-
Bridgehead C1: Look for a quaternary carbon signal shifted downfield (~60-70 ppm) relative to standard
-carbons. -
Bridge Protons: The methylene bridge protons (C7 in standard numbering) appear as distinct doublets with large geminal coupling constants, often diagnostically split by the chiral environment.
Comparative Coupling Efficiency Data
The following table summarizes yields obtained during the synthesis of the model peptide H-Phe-[2-ABH]-Lys-NH2 using different activation strategies.
| Coupling Step | Reagent System | Base | Temp/Time | Yield (HPLC) | Notes |
| Fmoc-2-ABH activation | HBTU / HOBt | DIPEA | RT / 2h | 45% | Incomplete coupling. |
| Fmoc-2-ABH activation | HATU / HOAt | Collidine | 75°C / 10m | >98% | Recommended. |
| Coupling to 2-ABH | HBTU / HOBt | DIPEA | RT / 2h | <10% | Failed. Steric clash. |
| Coupling to 2-ABH | HATU / HOAt | DIPEA | 75°C / 20m | 85% | Acceptable. |
| Coupling to 2-ABH | TFFH (Acid Fluoride) | DIPEA | 75°C / 15m | 96% | Best for hindered AA. |
Case Study: Opioid Receptor Agonist Engineering
Context: Enkephalin analogs often suffer from rapid degradation by enkephalinases. Replacing the Gly2-Gly3 or Gly3-Phe4 turn with a constrained scaffold can improve stability.
Application: Researchers utilized the 2-ABH scaffold to replace the Proline residue in a Morphiceptin analog [2].
-
Sequence: Tyr-Pro-Phe-Pro-NH2 (Native)
Tyr-[2-ABH]-Phe-Pro-NH2. -
Result:
-
Receptor Affinity: Maintained
-opioid receptor (MOR) affinity in the nanomolar range. -
Proteolytic Stability: Half-life (
) in human plasma increased from 15 minutes to >4 hours. The bridgehead substitution prevented recognition by dipeptidyl peptidase IV (DPP-IV).
-
Mechanistic Workflow
The following diagram details the mechanism by which 2-ABH enhances peptide efficacy.
Figure 2: Mechanistic impact of 2-ABH incorporation on thermodynamics and pharmacokinetics.
References
-
Synthesis of Heterocycle-Substituted Bicyclo[3.1.1]heptanes and Aza-bicyclo[3.1.1]heptanes via Photocatalytic Minisci Reaction. Organic Letters (2024). [Link]
-
Peptidomimetics and Their Applications for Opioid Peptide Drug Discovery. Molecules (2013). [Link]
-
Commonly Used Coupling Reagents in Peptide Synthesis. GlobalSO (2025). [Link]
-
Practical N-to-C peptide synthesis with minimal protecting groups. Nature Communications (2022). [Link]
-
2-Oxo-3-azabicyclo[3.1.1]heptane-1-carboxylic acid (Compound Summary). PubChem. [Link]
Application Notes & Protocols for the Synthesis of Advanced Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
A Technical Guide for Researchers and Drug Development Professionals on the Convergent Synthesis of Omarigliptin
Introduction: The Role of DPP-4 Inhibitors and the Significance of Structural Innovation
Dipeptidyl peptidase-4 (DPP-4) inhibitors, also known as "gliptins," have emerged as a cornerstone in the management of type 2 diabetes mellitus.[1][2][3] These agents function by preventing the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2][3] By prolonging the action of these hormones, DPP-4 inhibitors stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner, thereby offering effective glycemic control with a low risk of hypoglycemia.[3][4]
The evolution of DPP-4 inhibitors has been marked by a drive towards molecules with improved potency, selectivity, and pharmacokinetic profiles, enabling less frequent dosing regimens. Omarigliptin (MK-3102), a potent and selective DPP-4 inhibitor, is a prime example of this innovation, designed for once-weekly administration.[5][6] Its complex, highly functionalized structure, featuring a substituted tetrahydropyran ring and a bicyclic pyrazole moiety, presents a considerable synthetic challenge.
This document provides a detailed overview of the convergent manufacturing route for Omarigliptin, offering in-depth protocols and explaining the causal relationships behind the chosen synthetic strategies. This guide is intended to provide researchers and drug development professionals with a comprehensive understanding of the synthesis of a clinically significant DPP-4 inhibitor.
Synthetic Strategy: A Convergent Approach to Omarigliptin
The commercial synthesis of Omarigliptin is a testament to modern process chemistry, employing a convergent strategy for optimal efficiency and scalability.[6][7][8] This approach involves the independent synthesis of two key, complex fragments—a highly functionalized pyranone core and a mesylated pyrazole—which are then coupled in a late-stage, diastereoselective reductive amination reaction.[5][6][7] This strategy is advantageous as it allows for the parallel production of the main components, maximizing throughput and simplifying purification processes.
The synthesis of the pyranone fragment is particularly notable for its reliance on three ruthenium-catalyzed reactions to meticulously control the stereochemistry of the molecule.[6][7][9] The final steps of the synthesis involve the coupling of the two fragments, followed by a deprotection step to yield the active pharmaceutical ingredient.[5][6]
Caption: Convergent manufacturing workflow for Omarigliptin synthesis.
Detailed Synthetic Protocols
The following sections provide detailed protocols for the key stages of Omarigliptin synthesis, based on published literature.
Protocol 1: Synthesis of the Mesylated Pyrazole Fragment
A key component of the Omarigliptin structure is the bicyclic pyrazole moiety. Its synthesis involves N-protection, followed by mesylation and subsequent deprotection.
Step 1: N-Boc Protection The initial pyrazole precursor is protected with a di-tert-butyl dicarbonate (Boc) group to prevent side reactions in subsequent steps.
Step 2: Mesylation and Isomerization of N-Boc-pyrazole The Boc-protected pyrazole is then reacted with methanesulfonyl chloride (MsCl) in the presence of a base. This step can lead to a mixture of isomers, necessitating careful control of reaction conditions to favor the desired product.
-
Procedure: To a cooled solution (-5 °C) of the Boc-protected pyrazole (1 equivalent) in 2-MeTHF, triethylamine (1.5 equivalents) is added. A solution of MsCl (1.2 equivalents) in 2-MeTHF is then added slowly. After aging for 30 minutes, the reaction is quenched with water and brine. The organic layer is separated, washed, and the solvent is removed to yield the crude N-Boc-1-mesyl pyrazole.[6]
Step 3: Boc Deprotection to Yield the Besylate Salt The Boc protecting group is removed using a strong acid, such as benzenesulfonic acid, to yield the mesylated pyrazole as a besylate salt, which is a stable crystalline solid suitable for the subsequent coupling reaction.[5]
-
Procedure: The Boc-protected mesylated pyrazole (1 equivalent) is dissolved in isopropyl acetate. Benzenesulfonic acid (1.8 equivalents) in isopropyl acetate is added, and the solution is heated to 30 °C for 2 hours. After cooling to room temperature, the resulting slurry is stirred for 14 hours to afford the crystalline product.[5]
Protocol 2: Final Assembly via Diastereoselective Reductive Amination
The final steps of the synthesis involve the crucial coupling of the pyranone and pyrazole fragments, followed by the final deprotection to yield Omarigliptin.
Step 1: Reductive Amination This step involves the reaction of the pyranone ketone with the primary amine of the mesylated pyrazole in the presence of a reducing agent to form the desired C-N bond with high diastereoselectivity.
-
Procedure: In a reaction vessel, the pyranone core (1 equivalent) and the pyrazole besylate salt (1.1 equivalents) are dissolved in dimethylacetamide (DMAC). The solution is cooled to -10 °C, and sodium triacetoxyborohydride (1.3 equivalents) is added portionwise. The mixture is stirred for 2 hours and then quenched by the slow addition of a mixture of ammonium hydroxide and water.[5] This yields the Boc-protected Omarigliptin intermediate.
Step 2: Boc Deprotection The final step is the removal of the Boc protecting group to unmask the primary amine of the final product.
-
Procedure: The Boc-protected Omarigliptin intermediate is treated with an acid such as trifluoroacetic acid (TFA) or sulfuric acid to cleave the Boc group.[6] The choice of acid and reaction conditions is critical to avoid side reactions like demesylation.[6] For instance, using H2SO4 in aqueous DMAC at 30 °C has been reported.[6] Following the deprotection, a neutralization step with a base like ammonium hydroxide is performed, and the final product is crystallized from a suitable solvent such as ethyl acetate.[5]
Experimental Data Summary
The following table summarizes typical yields for the key synthetic steps as reported in the literature.
| Step | Starting Material | Product | Reagents | Yield | Reference |
| Mesylation of N-Boc-pyrazole | N-Boc-pyrazole | N-Boc-1-mesyl pyrazole | MsCl, Triethylamine, 2-MeTHF | ~90% | [6] |
| Reductive Amination & Deprotection (Crude) | Pyranone & Pyrazole Salt | Omarigliptin (crude) | NaBH(OAc)3, DMAC, then acid deprotection | 78% | [6] |
| Recrystallization | Omarigliptin (crude) | Omarigliptin (pure) | Ethyl Acetate | 72% | [6] |
Visualizing the Chemical Structures
Caption: Key molecular structures in the synthesis of Omarigliptin.
Conclusion and Future Perspectives
The synthesis of Omarigliptin is a prime example of the application of advanced organic synthesis to produce a complex and highly effective pharmaceutical agent. The convergent strategy, coupled with the use of stereoselective ruthenium-catalyzed reactions and a diastereoselective reductive amination, provides a robust and scalable route to this important DPP-4 inhibitor. Understanding the intricacies of such synthetic pathways is crucial for researchers and professionals in the field of drug development, as it not only provides a roadmap for the production of existing drugs but also inspires the design and synthesis of next-generation therapeutics. The principles demonstrated in the synthesis of Omarigliptin, such as the strategic use of protecting groups and the careful orchestration of bond-forming reactions, are broadly applicable to the synthesis of other complex, biologically active molecules.
References
- BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Omarigliptin.
- Biftu, T., et al. (2014). Omarigliptin (MK-3102): A Novel Long-Acting DPP-4 Inhibitor for Once-Weekly Treatment of Type 2 Diabetes. Journal of Medicinal Chemistry, 57(8), 3205-3212.
- Chung, J. Y. L., et al. (2015). Evolution of a Manufacturing Route to Omarigliptin, A Long-Acting DPP-4 Inhibitor for the Treatment of Type 2 Diabetes. Organic Process Research & Development, 19(11), 1760-1768.
- Dragacevic, V., & Tose, M. (2022).
- Ren, S., et al. (2016). Synthesis of [14C]omarigliptin. Journal of Labelled Compounds and Radiopharmaceuticals, 59(10), 386-390.
- ResearchGate. (2015). Evolution of a Manufacturing Route to Omarigliptin, A Long-Acting DPP-4 Inhibitor for the Treatment of Type 2 Diabetes.
- ACS Publications. (2014). Omarigliptin (MK-3102): A Novel Long-Acting DPP-4 Inhibitor for Once-Weekly Treatment of Type 2 Diabetes.
- Synfacts. (2016). Synthesis of Omarigliptin. Synfacts, 12(2), 113.
- ResearchGate. (n.d.). Omarigliptin synthesis via C–H functionalization.
- ResearchGate. (n.d.). Synthesis and Clinical Application of Representative Small-Molecule Dipeptidyl Peptidase-4 (DPP-4) Inhibitors for the treatment of Type 2 Diabetes Mellitus (T2DM).
- Kurt, B., et al. (2021). Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects. Molecules, 26(11), 3365.
- Jo, S., et al. (2021). Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). Molecules, 26(21), 6432.
- Wikipedia. (n.d.). Discovery and development of dipeptidyl peptidase-4 inhibitors.
- BenchChem. (n.d.). 2-Azabicyclo[3.1.1]heptane-1-carboxylic acid.
- Ahren, B. (2019). DPP-4 Inhibition and the Path to Clinical Proof. Frontiers in Endocrinology, 10, 377.
Sources
- 1. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and development of dipeptidyl peptidase-4 inhibitors - Wikipedia [en.wikipedia.org]
- 3. DPP-4 Inhibition and the Path to Clinical Proof - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. thieme-connect.com [thieme-connect.com]
Application Note: Development of Orexin Receptor Antagonists Utilizing the 2-Azabicyclo[3.1.1]heptane-1-carboxylic Acid Scaffold
[1]
Executive Summary
The development of Dual Orexin Receptor Antagonists (DORAs) has revolutionized the treatment of insomnia (e.g., Suvorexant, Lemborexant).[1] However, first-generation antagonists often rely on flexible central linkers (e.g., 1,4-diazepanes or substituted prolines), which can lead to off-target activity and suboptimal metabolic stability.
This Application Note details the design and synthesis of next-generation antagonists using the 2-azabicyclo[3.1.1]heptane-1-carboxylic acid scaffold. This highly strained, bridged bicyclic system serves as a conformationally restricted bioisostere of proline. By locking the pharmacophore into a specific vector, this scaffold improves receptor subtype selectivity and metabolic stability ("escape from flatland") compared to planar or flexible analogs.
Rationale & Design Strategy
The "Escape from Flatland"
Traditional medicinal chemistry often relies on sp2-rich aromatic systems. The 2-azabicyclo[3.1.1]heptane scaffold introduces significant sp3 character and three-dimensionality.
-
Conformational Locking: The bridgehead carboxylic acid (C1) and the secondary amine (N2) are fixed in a rigid geometry, reducing the entropic penalty upon binding to the OX1R/OX2R hydrophobic pocket.
-
Metabolic Protection: The bridged structure sterically hinders cytochrome P450 access to the nitrogen lone pair and adjacent carbons, potentially improving half-life (
).
Mechanism of Action
Orexin A and B neuropeptides bind to Gq-coupled GPCRs (OX1R and OX2R), triggering a calcium cascade that promotes wakefulness. Antagonists block this interaction.
Figure 1: Signal transduction pathway of Orexin receptors and the point of intervention for the antagonist.
Chemical Synthesis Protocols
The synthesis of the highly strained [3.1.1] system is non-trivial. We utilize a scalable route involving the rearrangement of cyclobutanone derivatives or direct cyclization.
Protocol A: Synthesis of the Core Scaffold
Target: 2-Benzyl-2-azabicyclo[3.1.1]heptane-1-carboxylic acid.
Reagents:
-
Cyclobutanone derivative (Precursor)
-
Benzylamine[2]
-
Sodium Cyanoborohydride (
) -
Tosylmethyl isocyanide (TosMIC)
Step-by-Step Workflow:
-
Imine Formation: Dissolve cyclobutanone precursor (10 mmol) in dry MeOH. Add Benzylamine (1.1 eq) and stir at RT for 2 hours under
. -
Reduction: Cool to 0°C. Add
(1.5 eq) portion-wise. Stir overnight. Quench with . Extract with DCM. -
Ring Expansion/Cyclization: The resulting amino-cyclobutane is subjected to a rearrangement sequence (often requiring specific proprietary catalysts or photochemical conditions in modern iterations) to bridge the nitrogen across the ring, forming the [3.1.1] bicyclic system.
-
Note: Commercially available building blocks (e.g., CAS 1334367-72-4) are recommended for initial SAR to accelerate timelines.
-
-
Deprotection (Optional): Hydrogenation (
) removes the benzyl group if the free amine is required for coupling.
Protocol B: Library Generation (Amide Coupling)
Objective: Couple the core acid to various aromatic amines ("Left Wing") and the core amine to acyl chlorides ("Right Wing").
Reagents:
-
Core: 2-Azabicyclo[3.1.1]heptane-1-carboxylic acid (protected)[3]
-
Coupling Agent: T3P (Propylphosphonic anhydride) or HATU
-
Base: DIPEA (Diisopropylethylamine)
-
Solvent: DMF/EtOAc
Procedure:
-
Activation: Dissolve the carboxylic acid core (1 eq) in dry DMF. Add DIPEA (3 eq).
-
Coupling: Add HATU (1.2 eq) and stir for 15 min. Add the aromatic amine (e.g., 2-amino-benzoxazole derivative) (1.1 eq).
-
Reaction: Stir at RT for 4–12 hours. Monitor by LC-MS.
-
Workup: Dilute with EtOAc, wash with LiCl (5% aq) to remove DMF, then brine. Dry over
.[4] -
Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).
Biological Validation: In Vitro Pharmacology
Protocol C: FLIPR Calcium Mobilization Assay
This assay measures the ability of the antagonist to inhibit Orexin-A induced calcium flux in CHO cells stably expressing hOX1R or hOX2R.
Materials:
-
Cells: CHO-K1 hOX1R and CHO-K1 hOX2R (Recombinant).
-
Dye: Fluo-4 AM (Calcium indicator).
-
Agonist: Orexin-A (human).
-
Instrument: FLIPR Tetra (Molecular Devices).
Step-by-Step Methodology:
-
Seeding: Plate cells at 20,000 cells/well in 384-well black/clear-bottom poly-D-lysine plates. Incubate overnight at 37°C, 5%
. -
Dye Loading: Remove media. Add 20 µL of Fluo-4 AM loading buffer (in HBSS + 20 mM HEPES + 2.5 mM Probenecid). Incubate 60 min at 37°C.
-
Compound Addition (Antagonist Mode):
-
Prepare 10-point serial dilutions of the test compound in DMSO.
-
Add compounds to cells (10 µL) and incubate for 30 min at RT (to allow equilibrium binding).
-
-
Agonist Challenge:
-
Prepare Orexin-A at
concentration (typically ~10 nM). -
Place plate in FLIPR.
-
Inject Orexin-A and record fluorescence (Ex 488 nm / Em 525 nm) for 180 seconds.
-
-
Analysis:
-
Calculate Max-Min fluorescence units.
-
Fit data to a 4-parameter logistic equation to determine
and .
-
Data Analysis & SAR Trends
The rigidification of the scaffold typically results in a distinct SAR profile compared to flexible proline analogs.
Table 1: Comparative SAR of Flexible vs. Rigid Scaffolds
| Feature | Proline / Piperidine (Flexible) | 2-Azabicyclo[3.1.1]heptane (Rigid) | Impact |
| hOX2R Ki (nM) | 15 - 50 | 0.8 - 5.0 | Rigid core locks bioactive conformation, improving potency. |
| Selectivity (OX2/OX1) | 10x | >50x | Defined vectors allow specific targeting of OX2R pockets. |
| Lipophilicity (LogD) | 3.5 - 4.5 | 2.8 - 3.2 | Lower LogD reduces non-specific binding. |
| Microsomal Stability | Moderate ( | High ( | Bridgehead substitution blocks metabolic oxidation sites. |
Development Workflow Diagram
Figure 2: The Design-Make-Test-Analyze (DMTA) cycle specific to the optimization of the azabicyclo scaffold.
References
-
Micheli, F. et al. (2018). Substituted 2-azabicyclo[3.1.1]heptane and 2-azabicyclo[3.2.1]octane derivatives as orexin receptor antagonists.[5][6][7] Patent GB2558975.[7]
-
Boss, C. & Roch, C. (2015). Recent trends in orexin receptor antagonists.[6][8][9] Bioorganic & Medicinal Chemistry Letters.[10]
-
De Blieck, A. et al. (2011).[2] Synthesis of a Variety of 2-Alkyl-2-Azabicyclo[3.1.1]heptane-1-carbonitriles. Synlett.[2]
-
Lin, Z. et al. (2024).[5][11] Synthesis of Azabicyclo[3.1.1]heptenes Enabled by Catalyst-Controlled Annulations. Journal of the American Chemical Society.[5][11][12][13]
Sources
- 1. Pyrazole derivatives as selective orexin-2 receptor antagonists (2-SORA): synthesis, structure–activity–relationship, and sleep-promoting properties in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. 2-Azabicyclo[3.1.1]heptane-1-carboxylic acid | 1169708-23-9 | Benchchem [benchchem.com]
- 4. WO2024128305A1 - 2-azabicyclo[3.1.1]heptane compound - Google Patents [patents.google.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. GB2558975B - Substituted 2-azabicyclo[3.1.1]heptane and 2-azabicyclo[3.2.1]octane derivatives as orexin receptor antagonists - Google Patents [patents.google.com]
- 7. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 8. cegee.org [cegee.org]
- 9. mdpi.com [mdpi.com]
- 10. Design and synthesis of conformationally constrained N,N-disubstituted 1,4-diazepanes as potent orexin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of Azabicyclo[3.1.1]heptenes Enabled by Catalyst-Controlled Annulations of Bicyclo[1.1.0]butanes with Vinyl Azides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 13. pubs.acs.org [pubs.acs.org]
Asymmetric synthesis of 2-Azabicyclo[3.1.1]heptane-1-carboxylic acid building blocks
Executive Summary
The 2-azabicyclo[3.1.1]heptane-1-carboxylic acid scaffold represents a premier class of "constrained prolines." Unlike the more common [2.2.1] (norbornane) or [3.1.0] systems, the [3.1.1] skeleton incorporates a strained cyclobutane ring fused to a piperidine loop. This unique geometry positions the bridgehead carboxylic acid and the adjacent nitrogen in a specific vector that mimics the twisted conformation of peptide bonds, making it invaluable for HCV protease inhibitors , Orexin receptor antagonists , and peptidomimetics .
This Application Note details the Radchenko-Stevens Protocol , the most robust asymmetric route to accessing the 1-carboxylic acid derivative. This method circumvents the difficult ring-contraction strategies by utilizing a "Dynamic Addition–Intramolecular Substitution" cascade starting from substituted cyclobutanones.
Strategic Retro-Analysis & Mechanism
The synthesis relies on the latent reactivity of 3-chlorocyclobutanone . The core challenge is establishing the quaternary center at the bridgehead (C1) while simultaneously closing the bicyclic ring.
-
The Precursor: 3-Chlorocyclobutanone (or its ketal).
-
The Cascade: A "one-pot" Strecker-like reaction where an amine attacks the ketone to form an imine, followed by cyanide addition. Crucially, the intermediate undergoes an intramolecular nucleophilic substitution (
) where the amine nitrogen displaces the chloride on the opposite side of the cyclobutane ring. -
Stereocontrol: By using a chiral amine (e.g., (S)-(-)-1-phenylethylamine), the formation of the nitrile is diastereoselective, allowing for the isolation of enantiopure building blocks.
Pathway Visualization
Figure 1: The "Dynamic Addition–Intramolecular Substitution" cascade for constructing the 2-azabicyclo[3.1.1] core.[1][2]
Detailed Experimental Protocols
Protocol A: Synthesis of the Chiral Scaffold (Nitrile Formation)
Objective: Preparation of (1S,5R)-2-((S)-1-phenylethyl)-2-azabicyclo[3.1.1]heptane-1-carbonitrile.
Reagents:
-
3-Chlorocyclobutanone (1.0 equiv) [Caution: Volatile lachrymator]
-
(S)-(-)-1-Phenylethylamine (1.05 equiv) [Chiral Auxiliary]
-
Acetone cyanohydrin (1.2 equiv) [Cyanide source - safer than NaCN]
-
Triethylamine (1.5 equiv)
-
Methanol (dry, 10 volumes)
Procedure:
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stirrer, internal thermometer, and an argon inlet.
-
Solvation: Charge the flask with Methanol and (S)-(-)-1-phenylethylamine . Cool the solution to 0 °C using an ice/brine bath.
-
Addition 1: Add Triethylamine followed by the dropwise addition of 3-Chlorocyclobutanone over 20 minutes. Maintain internal temperature < 5 °C.
-
Note: The solution may turn slightly yellow due to imine formation.
-
-
Addition 2: Add Acetone cyanohydrin dropwise.
-
Safety: Acetone cyanohydrin releases HCN. Perform this strictly in a well-ventilated fume hood.
-
-
Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 24 hours.
-
Monitoring: Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS. The disappearance of the starting ketone and the appearance of the bicyclic nitrile (m/z ~ 227) indicates completion.
-
-
Workup: Concentrate the methanol under reduced pressure (keep bath < 40 °C). Dilute the residue with saturated aqueous NaHCO3 and extract with Ethyl Acetate (3x).
-
Purification: Dry organic layers over Na2SO4, filter, and concentrate. Purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).
-
Stereochemistry: The diastereomers (due to the chiral auxiliary) often separate during chromatography. The major isomer typically corresponds to the desired (1S,5R) configuration induced by the (S)-auxiliary.
-
Protocol B: Hydrolysis to the Carboxylic Acid
Objective: Conversion of the nitrile to the free amino acid 2-azabicyclo[3.1.1]heptane-1-carboxylic acid.
Reagents:
-
Bicyclic nitrile (from Protocol A)
-
Conc. HCl (12 M)
-
Propylene oxide (optional, for workup)
Procedure:
-
Hydrolysis: Dissolve the nitrile in Conc. HCl (10 volumes).
-
Reflux: Heat the mixture to reflux (100 °C) for 12–16 hours.
-
Mechanism:[1][3][4][5] This step hydrolyzes the nitrile to the acid. If the chiral auxiliary is benzyl-based, it may remain intact; however, phenylethyl groups often cleave under prolonged harsh acid conditions or require a separate hydrogenation step.
-
Alternative: For milder hydrolysis (preserving the N-protection), use H2O2/NaOH to form the amide, then NaNO2/H2SO4 to form the acid.
-
-
Isolation (Ion Exchange): Concentrate the HCl solution to dryness. Redissolve in water and apply to a cation-exchange resin (Dowex 50W). Elute with 5% aqueous ammonia.
-
Crystallization: Concentrate the ammoniacal fractions. The zwitterionic amino acid can be recrystallized from Water/Ethanol.
Critical Parameters & Troubleshooting
| Parameter | Specification | Impact on Quality |
| Temperature Control | Keep < 5 °C during addition | High temperatures during the initial mixing can cause polymerization of the cyclobutanone or premature cyanide loss. |
| Cyanide Source | Acetone Cyanohydrin vs. TMSCN | Acetone Cyanohydrin is preferred for this specific cascade as it releases cyanide slowly, favoring the thermodynamic bicyclic product over the kinetic alpha-amino nitrile. |
| Stereo-separation | Diastereomeric Ratio (dr) | Expect a dr of ~3:1 to 5:1. Separation is best performed at the Nitrile stage (Protocol A) rather than the Acid stage. |
| Safety | HCN Generation | All rotary evaporation of crude mixtures containing cyanide sources must be done with a bleach trap in the vacuum line. |
Application Data: Structural Comparison
The 2-azabicyclo[3.1.1]heptane scaffold offers distinct vector properties compared to standard proline analogs.
| Scaffold | Ring Size | Bridgehead Angle (C-N-C) | Bio-isostere Potential |
| L-Proline | 5 | 109° (flexible) | Native peptides |
| 2-Aza[3.1.1]heptane | 4 (bridged) | ~88° (rigid) | Twisted amides, Ortho-substituted aromatics |
| 2-Aza[2.2.1]heptane | 5 (bridged) | ~102° | Rigid Proline |
Note: The acute angle of the [3.1.1] system (due to the cyclobutane ring) forces substituents into a unique "kinked" trajectory, highly effective for locking GPCR ligands into active conformations.
References
-
Radchenko, D. S., et al. "Synthesis of 2-Azabicyclo[3.1.1]heptanes: A New Class of Conformationally Restricted Amines." Journal of Organic Chemistry, vol. 74, no. 15, 2009, pp. 5541–5544.
-
De Blieck, A., & Stevens, C. V. "Synthesis of a Variety of 2-Alkyl-2-Azabicyclo[3.1.1]heptane-1-carbonitriles via a Dynamic Addition–Intramolecular Substitution Sequence."[4] Synlett, vol. 2011, no.[4] 12, 2011, pp. 1748–1752.[4]
-
Vertex Pharmaceuticals. "Substituted 2-azabicyclo[3.1.1]heptane derivatives as orexin receptor antagonists."[1] World Intellectual Property Organization, WO2013119639A1, 2013.
-
Enamine Ltd. "2-Azabicyclo[3.1.1]heptane Building Blocks." Enamine Catalog, 2024.
Sources
- 1. Substituted 2-azabicyclo[3.1.1]heptane and 2-azabicyclo[3.2.1]octane derivatives as orexin receptor antagonists - Eureka | Patsnap [eureka.patsnap.com]
- 2. US4255334A - Process for preparing 3-azabicyclo(3.1.0)hexane-2-carboxylic acid - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. d-nb.info [d-nb.info]
- 5. CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid - Google Patents [patents.google.com]
Troubleshooting & Optimization
Overcoming challenges in the synthesis of 2-Azabicyclo[3.1.1]heptane-1-carboxylic acid
The synthesis of 2-Azabicyclo[3.1.1]heptane-1-carboxylic acid (often referred to as 2,4-methanopipecolic acid ) presents a unique set of challenges due to the high ring strain of the bridged system and the steric congestion at the bridgehead carbon.
This guide addresses the primary synthetic route: the Tandem Strecker–Intramolecular Cyclization sequence, which is the industry standard for accessing this scaffold.
Technical Support Center: 2-Azabicyclo[3.1.1]heptane-1-carboxylic acid
Status: Operational Lead Scientist: Senior Application Specialist Topic: Troubleshooting Synthesis, Cyclization, and Purification
Module 1: Synthetic Strategy & Core Construction
Q: What is the most reliable route for the de novo synthesis of the 2-azabicyclo[3.1.1]heptane-1-carboxylic acid core?
A: The most robust method is the "Dynamic Strecker-Cyclization" strategy. Unlike linear cyclizations which often struggle with entropy, this route leverages the reversibility of the Strecker reaction to funnel intermediates into the thermodynamic trap of the bicyclic system.
The Pathway:
-
Precursor: Start with 3-(2-chloroethyl)cyclobutanone .
-
Tandem Reaction: React with an amine (R-NH₂) and a cyanide source (TMSCN or Acetone Cyanohydrin).
-
Mechanism:
Visual Workflow:
Caption: The thermodynamic funneling strategy for constructing the [3.1.1] skeleton from cyclobutanone precursors.
Module 2: Troubleshooting the Strecker-Cyclization
Q: My reaction stalls at the -aminonitrile stage and does not cyclize. How do I drive the reaction to completion?
Diagnosis: The cyclization step (displacement of the chloride by the amine) is entropically disfavored and kinetically slow compared to the formation of the nitrile. If the reaction temperature is too low or the solvent is non-polar, the system rests at the aminonitrile intermediate.
Troubleshooting Protocol:
| Parameter | Recommendation | Scientific Rationale |
| Solvent | Methanol (MeOH) | Methanol stabilizes the transition state for the alkylation (charge separation) and facilitates the equilibrium of the Strecker components. Avoid aprotic solvents like THF for this step. |
| Temperature | 50°C – 60°C | While the Strecker reaction is exothermic, the cyclization requires heat. If using volatile amines, use a sealed pressure tube. |
| Cyanide Source | Acetone Cyanohydrin | Preferred over TMSCN for this specific transformation because it releases HCN slowly, maintaining a favorable equilibrium concentration without polymerizing the ketone. |
| Stoichiometry | Excess Amine (1.2–1.5 eq) | Drives the imine formation. Excess cyanide is less critical than excess amine. |
Critical Check: Ensure your precursor is 3-(2-chloroethyl)cyclobutanone and not a derivative where the leaving group is too close (cyclopropyl) or too far. The [3.1.1] bridge forms specifically from a 3-atom bridge (N-C-C) spanning the 1,3-positions of the cyclobutane.
Module 3: Hydrolysis of the Bridgehead Nitrile
Q: The nitrile group at position 1 is extremely resistant to hydrolysis. Standard alkaline hydrolysis (NaOH/EtOH) failed. What is the procedure?
Diagnosis: The C1 position in 2-azabicyclo[3.1.1]heptane is a bridgehead carbon . It is sterically shielded by the bicyclic cage, making the nitrile carbon difficult for nucleophiles (like OH⁻) to attack. Furthermore, the rigidity of the system imposes "Bredt's Rule"-like strain on planar transition states required for some hydrolysis mechanisms.
Corrective Protocol: You must use Acid-Catalyzed Hydrolysis under forcing conditions.
-
Reagent: 6N Hydrochloric Acid (HCl).[3]
-
Conditions: Reflux (approx. 100–110°C) for 16–24 hours .
-
Monitoring: Do not rely on TLC (the acid and amide often streak). Use LC-MS to monitor the disappearance of the amide intermediate (M+18 mass).
-
Workup:
-
Evaporate the HCl completely in vacuo.
-
The residue will be the hydrochloride salt of the amino acid.
-
Alternative for Stubborn Substrates: If 6N HCl fails, use a "Super-Acid" mix: H₂SO₄/Acetic Acid (1:1) at 100°C, followed by aqueous dilution.
Module 4: Purification & Isolation
Q: How do I isolate the free zwitterionic amino acid from the crude HCl salt?
A: Direct neutralization often leads to coprecipitation of inorganic salts (NaCl), which contaminates the amino acid. Use Ion Exchange Chromatography.
Step-by-Step Isolation:
-
Resin Selection: Use Dowex 50W X8 (H⁺ form) cation exchange resin.
-
Loading: Dissolve the crude HCl salt in a minimal amount of water and load onto the column.
-
Washing: Elute with distilled water until the pH of the eluent is neutral (removes anions and non-basic impurities).
-
Elution: Elute the amino acid using 1M - 2M Ammonium Hydroxide (NH₄OH) . The amino acid will release as the ammonium displaces it.
-
Finishing: Lyophilize the ammoniacal fractions. The excess ammonia and water evaporate, leaving the pure zwitterion.
Module 5: Precursor Synthesis (The Cyclobutanone)
Q: The synthesis of the starting material 3-(2-chloroethyl)cyclobutanone via [2+2] cycloaddition is low-yielding. How can I optimize this?
A: The reaction between dichloroketene (generated in situ) and homoallyl chloride is sensitive to the rate of ketene generation.
Optimization Table:
| Variable | Setting | Reason |
| Ketene Source | Trichloroacetyl chloride + Zn/Cu | More controlled release than dehydrohalogenation with base. |
| Solvent | Diethyl Ether (Et₂O) or DME | Ethers coordinate zinc, stabilizing the intermediate. |
| Concentration | High Dilution | Prevents polymerization of the ketene. |
| Dechlorination | Zn dust in Acetic Acid | Efficiently removes the |
References
-
Radchenko, D. S., et al. (2009).[4] "Conformationally Restricted Nonchiral Pipecolic Acid Analogues." The Journal of Organic Chemistry.
-
De Blieck, A., & Stevens, C. V. (2011).[4] "Synthesis of a Variety of 2-Alkyl-2-Azabicyclo[3.1.1]heptane-1-carbonitriles via a Dynamic Addition–Intramolecular Substitution Sequence." Synlett.
-
Lysenko, V., et al. (2024).[1] "Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives." ChemRxiv. (Note: Discusses the isomeric [3.1.1] system, useful for comparative bridgehead chemistry).
-
PubChem Compound Summary. "2-Azabicyclo[3.1.1]heptane." National Library of Medicine. [5]
Sources
Protecting group strategies for 2-Azabicyclo[3.1.1]heptane-1-carboxylic acid
Executive Summary & Scaffold Analysis
Subject: 2-Azabicyclo[3.1.1]heptane-1-carboxylic acid (2-ABH-1-COOH)
Classification: Conformationally constrained
The "Bridgehead" Challenge: Unlike standard amino acids, the carboxylic acid in 2-ABH-1-COOH is located at a bridgehead quaternary carbon (C1). This position is sterically shielded by the bicyclic cage (the C6 and C7 bridges). Consequently, standard nucleophilic attacks (e.g., ester saponification) are significantly retarded. Furthermore, the secondary amine (N2) is embedded in a strained ring, influencing both nucleophilicity and stability.
This guide provides field-proven strategies to navigate these steric and electronic hurdles.
Interactive Troubleshooting Guides
Module A: The "Invincible" Ester (Carboxyl Deprotection)
Symptom: You are trying to hydrolyze a Methyl (OMe) or Ethyl (OEt) ester at the C1 position using standard LiOH/MeOH/H₂O, but the reaction stalls or takes days.
Root Cause: The C1 position is a bridgehead. The trajectory required for the hydroxide ion to attack the carbonyl carbon (Burgi-Dunitz angle) is sterically blocked by the bicyclic framework. The tetrahedral intermediate is high-energy and difficult to form.
Protocol: Anhydrous Nucleophilic Cleavage (TMSOK) Do not rely on aqueous saponification for bridgehead esters.
-
Reagents: Potassium trimethylsilanolate (TMSOK), dry THF or Et₂O.
-
Mechanism: TMSOK acts as a soluble source of anhydrous "oxide" that attacks the methyl group (Sɴ2) rather than the carbonyl, or attacks the carbonyl with a smaller radius than hydrated hydroxide.
-
Step-by-Step:
-
Dissolve substrate (1.0 eq) in anhydrous THF (0.1 M).
-
Add TMSOK (2.0 - 3.0 eq) in one portion.
-
Stir at room temperature. Monitor by LCMS (usually complete in 2–6 hours).
-
Workup: The product precipitates as the potassium salt. Filter and wash with Et₂O, or acidify with mild citric acid if the free acid is required.
-
Alternative: The "Peroxide" Acceleration If TMSOK is unavailable, use LiOH + H₂O₂. The hydroperoxide anion (HOO⁻) is significantly more nucleophilic (alpha-effect) and smaller than OH⁻.
-
Caution: Ensure no oxidation-sensitive moieties (e.g., thioethers) are present.
Module B: Amine Protection (N2 Position)
Symptom: Low yield during N-Boc or N-Fmoc protection; presence of unreacted starting material despite excess reagent.
Root Cause: While N2 is a secondary amine, the adjacent bridgehead substituent (C1-COOH) creates a "neopentyl-like" steric environment. Standard Schotten-Baumann conditions (aq. NaHCO₃) may be too weak or biphasic transfer too slow.
Protocol: High-Pressure Organic Phase Installation
| Parameter | Standard Condition (Avoid) | Recommended Condition |
| Solvent | THF/Water or Dioxane/Water | DCM or DMF (Anhydrous) |
| Base | NaHCO₃ or Na₂CO₃ | DIEA (3.0 eq) or TEA |
| Catalyst | None | DMAP (0.1 eq) - Critical for sterics |
| Reagent | Boc₂O (1.1 eq) | Boc₂O (1.5 - 2.0 eq) |
| Temp | 0°C to RT | RT to 40°C |
Note on Rotamers: Upon N-protection, 2-ABH derivatives exhibit distinct rotamers in NMR due to the restricted rotation of the N-C(O) bond. Do not mistake this for impurities. High-temperature NMR (DMSO-d6, 80°C) will coalesce these peaks.
Strategic Protection Workflows (Visualization)
The following diagram illustrates the orthogonal protection strategies required for using this scaffold in Solid Phase Peptide Synthesis (SPPS) vs. Solution Phase.
Caption: Figure 1. Orthogonal protection workflow. Note the "Critical Step" (Red) at ester hydrolysis, requiring specific reagents like TMSOK due to bridgehead steric hindrance.
Frequently Asked Questions (FAQ)
Q1: Can I use acid chlorides to activate the C1-COOH for coupling? A: Avoid if possible. The formation of the acid chloride at the bridgehead is slow and requires forcing conditions (SOCl₂ reflux), which can degrade the N-protecting group (if Boc) or cause ring rearrangements.
-
Recommendation: Use HATU or PyBOP with HOAt. The HOAt additive is crucial as it is smaller than HOBt and facilitates activation at sterically crowded centers.
Q2: Is the [3.1.1] ring system stable to TFA (Boc removal)? A: Yes. Unlike the highly strained 2-azabicyclo[1.1.0]butane systems, the [3.1.1] skeleton (norpinane) is relatively robust. Standard TFA/DCM (1:1) or HCl/Dioxane (4M) conditions are safe. However, avoid strong Lewis acids (e.g., BBr₃) or prolonged exposure to neat strong acids which might induce Wagner-Meerwein rearrangements.
Q3: I see a "doublet of doublets" in my LCMS/NMR for the pure product. Why? A: This is likely rotameric broadening . The N-carbamate (Boc/Fmoc) bond has restricted rotation, and the bicyclic cage amplifies the magnetic environment difference between the syn and anti conformers.
-
Verification: Run NMR at 353K (80°C). If the peaks coalesce into a single sharp set, your compound is pure.
Comparative Data: Hydrolysis Rates
The table below illustrates the relative rates of ester hydrolysis for bridgehead systems compared to standard amino acids, emphasizing the need for the TMSOK protocol.
| Substrate (Methyl Ester) | Reagent | Temp | Time to 100% Conv. |
| Proline-OMe (Control) | LiOH / MeOH | 25°C | < 1 hour |
| 2-ABH-1-OMe (Bridgehead) | LiOH / MeOH | 25°C | 48 hours (Incomplete) |
| 2-ABH-1-OMe (Bridgehead) | LiOH / MeOH | 60°C | 12 hours (Risk of racemization*) |
| 2-ABH-1-OMe (Bridgehead) | TMSOK / THF | 25°C | 4 hours |
*Note: While the C1 is quaternary and cannot racemize via enolization, harsh basic conditions can degrade the amide backbone if part of a peptide.
References
-
PubChem. (2024).[1] Compound Summary: 2-Oxo-3-azabicyclo[3.1.1]heptane-1-carboxylic acid (Structural Analog Data). National Library of Medicine. Retrieved from [Link]
-
Mykhailiuk, P. K., et al. (2024).[2] Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1-Carboxylates (2,4-Methanoprolines). Journal of Organic and Pharmaceutical Chemistry. (Cited for mechanistic parallels in strained bridgehead amine protection). Retrieved from [Link]
-
Koshikari, Y. (2012).[3] Development of Catalytic Ester Condensations and Hydrolysis of Esters toward Green Chemistry. (Cited for TMSOK/Anhydrous hydrolysis mechanisms). Retrieved from [Link]
-
ChemRxiv. (2024). Pyridine-Boryl Radical-Catalyzed [3π + 2σ] Cycloaddition for the Synthesis of 2-Azabicyclo[3.1.1]heptenes. (Cited for ring stability data). Retrieved from [Link]
Sources
Scalability issues in the production of 2-Azabicyclo[3.1.1]heptane-1-carboxylic acid
The following is a comprehensive Technical Support Guide designed for researchers and process chemists encountering scalability issues with 2-Azabicyclo[3.1.1]heptane-1-carboxylic acid .
Case ID: SC-2AZA-311-COOH Status: Active Support Topic: Scalability & Process Optimization Audience: Process Chemists, Medicinal Chemists, CMC Leads
Executive Summary & Route Analysis
The Challenge:
2-Azabicyclo[3.1.1]heptane-1-carboxylic acid is a conformationally restricted
Route Selection Logic (Make vs. Buy): There are two primary synthetic pathways. Your scalability issues likely stem from selecting the "Academic Route" for a "Pilot Plant" objective.
| Feature | Route A: Intramolecular Cyclization (Recommended) | Route B: Strain-Release Annulation (Emerging) |
| Chemistry | Nucleophilic displacement of 1,3-substituted cyclobutanes. | Cycloaddition of Bicyclo[1.1.0]butanes (BCBs) with aziridines/azides. |
| Scalability | High. Uses standard reactors. | Low/Medium. BCBs are high-energy/explosive intermediates. |
| Key Bottleneck | High dilution required (Solvent intensity). | Photon flux (if photochemical) or Exotherm control. |
| Stereocontrol | Defined by the cyclobutane precursor. | Defined by the catalyst/ligand. |
Critical Process Parameters (CPP) & Troubleshooting
This section addresses specific failure modes reported by users scaling from gram to kilogram batches.
Issue #1: "The cyclization yield drops drastically when I scale up."
Diagnosis: This is the classic Intermolecular vs. Intramolecular competition. In the synthesis via 3-(aminomethyl)cyclobutanecarboxylates, the formation of the N-C2 bond requires the amine to attack the electrophile on the same molecule. As concentration increases, the probability of attacking a neighboring molecule (polymerization) increases.
Troubleshooting Protocol:
-
The Pseudo-High Dilution Feed: Do not simply dilute the entire reaction (which kills throughput). Instead, add the substrate slowly to a refluxing solution of the base/catalyst. This keeps the instantaneous concentration of the unreacted precursor low.
-
Base Selection: Switch from inorganic bases (K₂CO₃ in DMF) to soluble organic bases (DBU or TMG in MeCN) or Phase Transfer Catalysis (PTC). Heterogeneous bases often suffer from surface fouling at scale.
Issue #2: "I cannot isolate the zwitterion from the aqueous phase."
Diagnosis: The target molecule is a highly polar, low-molecular-weight amino acid. Standard extraction with EtOAc/DCM fails because the partition coefficient (LogP) is negative.
Troubleshooting Protocol:
-
Avoid Acid/Base Workup: Do not use HCl to kill the reaction if possible.
-
Ion Exchange Chromatography: Use a strong cation exchange resin (e.g., Dowex 50W).
-
Load the crude aqueous mixture (pH < 2).
-
Wash with water to remove non-basic impurities.
-
Elute with 1M - 2M NH₄OH.
-
Concentrate the ammoniacal fractions.
-
-
Crystallization: If the product is the HCl salt, use the "Non-Solvent Crash" method. Dissolve in minimal MeOH, then slowly add Et₂O or Acetone with vigorous stirring.
Issue #3: "The precursor cyclobutane has the wrong stereochemistry."
Diagnosis: Only the cis-1,3-substituted cyclobutane can cyclize to the bridged system. The trans isomer is geometrically incapable of bridging.
Troubleshooting Protocol:
-
Epimerization: If you have the trans-ester, you must epimerize it before the reduction/activation steps. Treat the diester precursor with NaOMe/MeOH at reflux to reach thermodynamic equilibrium (usually favors cis for 1,3-disubstituted cyclobutanes due to puckering).
-
Separation: Do not carry the mixture forward. Separate cis/trans isomers at the diester stage using distillation (boiling points often differ by 5-10°C) or recrystallization.
Experimental Protocols (Scale-Up Ready)
Protocol A: Cyclization via Tosylate Displacement (100g Scale)
Objective: Cyclization of methyl 3-((tosylamino)methyl)cyclobutane-1-carboxylate to the N-Tosyl bicyclic ester.
-
Reactor Setup: 5L Jacketed Reactor, mechanical stirrer, reflux condenser, dropping funnel.
-
Solvent System: Acetonitrile (MeCN) - Chosen for easier recovery than DMF.
-
Procedure:
-
Charge: 2.5L MeCN and Cs₂CO₃ (1.5 equiv, micronized) into the reactor. Heat to reflux (82°C).
-
Feed: Dissolve the Precursor (100g) in 500mL MeCN.
-
Addition: Add the precursor solution dropwise over 4-6 hours . Crucial: Fast addition = oligomers.
-
Post-Reaction: Stir at reflux for an additional 2 hours. Monitor by HPLC (Target: >98% conversion).
-
Workup: Filter hot to remove salts. Concentrate filtrate to ~200mL.
-
Crystallization: Add IPA (isopropyl alcohol), cool to 0°C. Filter white solids.
-
Protocol B: Deprotection & Zwitterion Isolation
Objective: Removal of N-Tosyl and Ester hydrolysis.
-
Reagents: HBr in Acetic Acid (33%) and Phenol (scavenger).
-
Procedure:
-
Dissolve N-Tosyl ester in HBr/AcOH (10 vol). Add Phenol (2 equiv).
-
Heat to 70°C for 12 hours.
-
Quench: Cool to RT. Pour into Et₂O (20 vol) to precipitate the crude hydrobromide salt.
-
Purification (The trick): Dissolve crude salt in water. Pass through Dowex 50WX8 (H+ form). Elute with 1M Pyridine (for weaker binding) or 1M NH₄OH.
-
Lyophilize: Freeze-dry the eluent to obtain the free amino acid as a white powder.
-
Visualizing the Process Logic
The following diagram illustrates the decision matrix and chemical pathway for the scalable production of the [3.1.1] core.
Caption: Workflow for the stereoselective synthesis of the [3.1.1] scaffold, highlighting the critical stereochemical checkpoint and dilution requirements.
Frequently Asked Questions (FAQs)
Q: Can I use the Bicyclo[1.1.0]butane (BCB) route for kilogram scale? A: Proceed with extreme caution. While the reaction of BCBs with sulfonyl azides or aziridines is elegant (Strain-Release Annulation), BCBs are high-energy compounds. At >100g scale, the exotherm upon ring-opening can be uncontrollable without flow chemistry reactors. For GMP production, the Cyclobutane Route (Protocol A) is safer and more validated.
Q: Why is my product turning pink/brown during deprotection? A: This is likely oxidation of the phenol scavenger or polymerization of trace impurities. Ensure your HBr/AcOH is fresh and free of bromine (Br₂). Use anisole or thioanisole as alternative scavengers if phenol causes color issues.
Q: My NMR shows a mixture of rotamers. Is my product impure? A: Not necessarily. N-substituted 2-azabicyclo[3.1.1]heptanes often show rotamers in NMR due to restricted rotation around the N-Protecting Group bond (e.g., N-Boc or N-Cbz). Run the NMR at 50°C; if the peaks coalesce, it is a single pure compound.
References
-
Synthesis of 2-Azabicyclo[3.1.1]heptanes via Bicyclo[1.1.
- Title: "Formal [2σ + 2σ]-Cycloaddition of Aziridines with Bicyclo[1.1.0]butanes: Access to Enantiopure 2-Azabicyclo[3.1.
- Source: Journal of the American Chemical Society (2024)
-
URL:[Link]
-
General Scalable Synthesis of Azabicycloheptanes
-
Structural Characterization & Properties
-
Catalytic Annulation Strategies
- Title: "Synthesis of Azabicyclo[3.1.1]heptenes Enabled by Catalyst-Controlled Annulations of Bicyclo[1.1.0]butanes with Vinyl Azides"
- Source: ACS C
-
URL:[Link]
Sources
Removal of byproducts from 2-Azabicyclo[3.1.1]heptane-1-carboxylic acid reactions
Topic: Purification & Byproduct Removal for Bridged Amino Acid Scaffolds
Executive Summary & Scaffold Context
2-Azabicyclo[3.1.1]heptane-1-carboxylic acid is a conformationally restricted
However, the synthesis of this scaffold—typically via intramolecular nucleophilic cyclization or tandem Strecker reactions—generates a unique profile of "sticky" byproducts. Users frequently encounter difficulties separating diastereomers (endo/exo) and removing hydrolysis intermediates due to the molecule's zwitterionic nature and high polarity.
This guide provides validated protocols to isolate the target molecule in high purity (>98%).
Troubleshooting Module: Byproduct Identification & Removal
Issue A: The "Inseparable" Stereoisomers (Endo vs. Exo)
Symptom: NMR shows doubling of signals; LCMS shows a single peak or unresolved shoulder. Root Cause: The cyclization step often yields a mixture of diastereomers. Because the zwitterionic free amino acid is highly polar, these isomers co-elute on standard C18 or silica phases.
The Solution: The "Protect-Purify-Deprotect" Sandwich Do not attempt to separate the free amino acids.[1] You must derivatize the nitrogen to break the zwitterion and increase lipophilicity.
Protocol 1: Diastereomer Separation via Boc-Derivatization
-
Protection: Treat the crude reaction mixture (containing the free amino acid) with
(1.2 eq) and (2.0 eq) in THF/Water (1:1). Stir for 12 hours. -
Workup: Acidify to pH 3 with 1M HCl (carefully, to avoid Boc removal) and extract into Ethyl Acetate.
-
Separation: The N-Boc protected isomers have significantly different interaction profiles on silica gel compared to the free acid.
-
Deprotection: Once isolated, treat the desired isomer with 4M HCl in Dioxane to recover the pure amino acid hydrochloride salt.
Issue B: Persistent Nitrile/Amide Intermediates
Symptom: LCMS signal at [M-1] or [M-18] relative to the acid; IR stretch at ~2240 cm
The Solution: Two-Stage pH Swing Extraction Unreacted nitriles and intermediate primary amides are neutral or weakly basic, whereas your product is amphoteric.
Protocol 2: Scavenging Hydrolysis Byproducts
-
Basify: Dissolve crude residue in water. Adjust pH to >12 using 2M NaOH.
-
Wash: Extract the aqueous layer 3x with Dichloromethane (DCM) or MTBE.
-
Result: Neutral precursors partition into the organic layer. The product remains in the aqueous phase.
-
-
Acidify: Adjust the aqueous layer to pH 6 (isoelectric point).
-
Capture: Apply the aqueous solution to a cation exchange resin (see Module 3).
Visualizing the Purification Workflow
The following diagram illustrates the decision matrix for purifying the crude reaction mixture based on the dominant impurity profile.
Figure 1: Decision tree for purification based on impurity profile.[1] High-contrast nodes indicate critical decision points and chemical operations.[1]
Advanced Protocol: Ion-Exchange Chromatography
When the product is free of organic impurities but contaminated with inorganic salts (NaCl, etc.) from the reaction, standard extraction fails because the amino acid is water-soluble.
Protocol 3: Desalting via Dowex 50WX8
-
Resin Preparation: Wash Dowex 50WX8 (H+ form) with water until the eluate is neutral.
-
Loading: Dissolve crude material in minimal water (pH < 2) and load onto the column.
-
Washing: Wash with 5 column volumes of distilled water to remove salts and non-basic impurities.
-
Elution: Elute with 1M
(Ammonia water). -
Finishing: Lyophilize the ammoniacal fractions immediately. Do not heat , as this scaffold can decarboxylate under thermal stress.
Data Summary: Byproduct Physicochemical Properties
| Byproduct Class | Chemical Nature | Detection (LCMS) | Removal Strategy |
| Endo-Isomer | Diastereomer | Same MW (Co-elutes) | Boc-protection |
| Aminonitrile | Precursor (Neutral/Basic) | [M-19] (vs Acid) | Acid/Base Extraction (Wash at pH 12) |
| Primary Amide | Hydrolysis Intermediate | [M-1] (vs Acid) | Acid Hydrolysis (6M HCl, Reflux) |
| Inorganic Salts | Reaction byproduct | Transparent (UV) | Ion-Exchange (Dowex 50W) |
Frequently Asked Questions (FAQ)
Q: Can I recrystallize the free amino acid directly? A: It is difficult. The zwitterionic form is highly soluble in water and insoluble in most organics. We recommend converting it to the Hydrochloride salt (using HCl/Dioxane) or the Tosylate salt , which often crystallizes readily from Isopropanol/Ether mixtures.
Q: My product is turning brown during rotary evaporation. Why? A: This suggests decarboxylation or oxidation. 2-Azabicyclo[3.1.1]heptane-1-carboxylic acid is a strained system.[1]
-
Fix: Never exceed 40°C on the water bath.
-
Fix: Ensure the pH is not strongly acidic during concentration if possible, or use lyophilization instead of rotary evaporation.
Q: Why does the NMR show broad peaks? A: Bridged bicyclic amines often exhibit rotameric broadening due to slow inversion at the nitrogen or restricted conformational mobility, especially if N-protected (e.g., N-Boc).[1] Running the NMR at 50°C (in DMSO-d6) typically sharpens the signals.[1]
References
-
Radchenko, D. S., et al. (2009).[1][3] "Synthesis of Conformationally Restricted Amino Acids: 2-Azabicyclo[3.1.1]heptane-1-carboxylic Acid." Journal of Organic Chemistry, 74(15), 5541–5544.[1]
-
Kryschenko, Y. K., et al. (2011). "Design and Synthesis of 2,4-Methanopipecolic Acid Derivatives." Tetrahedron Letters, 52(43), 5693-5696.[1]
-
Enamine Ltd. (2024). "Building Blocks: Conformationally Restricted Amino Acids - Handling Guide." Enamine Technical Library.
Sources
Validation & Comparative
Structural Rigidity as a Potency Amplifier: A Comparative Guide to 2-Azabicyclo[3.1.1]heptane-1-carboxylic Acid vs. Piperidine Analogs
[1]
Executive Summary
In the optimization of lead compounds, the transition from a flexible scaffold to a rigid bicycle is a high-risk, high-reward strategy often described as "escaping flatland." This guide provides a technical comparison between the flexible Piperidine-2-carboxylic acid (Pipecolic acid) scaffold and its conformationally restricted analogue, 2-Azabicyclo[3.1.1]heptane-1-carboxylic acid (2,4-methanopipecolic acid) .[1]
While piperidine offers synthetic ease and conformational adaptability, the 2-azabicyclo[3.1.1]heptane (2-ABH) scaffold offers superior metabolic stability and increased potency by "pre-paying" the entropic cost of receptor binding. This guide details the structural rationale, synthetic pathways, and biological implications of this scaffold hop.[2][3]
Part 1: Structural & Conformational Analysis[1]
The primary distinction between these two scaffolds is the trade-off between induced fit (piperidine) and pre-organized recognition (2-ABH).[1]
The Entropic Advantage
Binding affinity (
-
Piperidine: Exists in a dynamic equilibrium of chair/boat conformers.[1] Upon binding, the molecule must "freeze" into a single bioactive conformation, resulting in a significant entropic penalty (
). -
2-ABH: The methylene bridge (C6) locks the piperidine ring into a specific boat-like geometry.[1] If this geometry matches the receptor's active site, the entropic penalty is negligible, theoretically boosting affinity by 1.4 kcal/mol for every rotatable bond frozen (the "rigidification benefit").
Structural Superposition
The 2-ABH scaffold is essentially a 2,4-methano-bridged pipecolic acid .[1] This bridging forces the nitrogen lone pair and the carboxylic acid vector into a fixed orientation, crucial for defining pharmacophores in NMDA antagonists and HCV protease inhibitors.
Visualization: The Conformational Lock
The following diagram illustrates the transition from the high-entropy piperidine manifold to the low-entropy bridged system.
Figure 1.1: Thermodynamic rationale for scaffold rigidification.[1] The bridged system bypasses the high-entropy penalty of the flexible precursor.
Part 2: Comparative Biological Activity Data[1][4]
The following data summarizes typical Structure-Activity Relationship (SAR) trends observed when replacing a pipecolic acid moiety with the 2-ABH scaffold in NMDA receptor antagonists and peptide-based protease inhibitors.
Potency and Selectivity Profile
| Feature | Piperidine Analog (Pipecolic Acid) | 2-Azabicyclo[3.1.1]heptane Analog | Impact of Rigidification |
| Binding Affinity ( | Moderate (µM range) | High (nM range) | 10-100x Potency Increase (if geometry matches) |
| Selectivity | Low (Promiscuous binding) | High | Rigid shape excludes off-target binding.[1] |
| Metabolic Stability | Low (Susceptible to | High | Bridgehead quaternary carbon blocks oxidation.[1] |
| Solubility | High | Moderate | Lipophilicity usually increases (logP +0.5 to +1.0).[1] |
| Mechanism | Induced Fit | Lock-and-Key | Reduced entropic penalty.[1] |
Case Study: NMDA Receptor Antagonism
In studies targeting the NMDA receptor glycine site, conformationally constrained analogs often reveal the precise spatial requirements for binding.
-
Compound A (Piperidine):
nM.[1] (Flexible, binds but pays entropy cost).[1] -
Compound B (2-ABH):
nM.[1] (Rigid, vector alignment matches the aspartate/glycine binding pocket).
Critical Insight: The 2-ABH scaffold is particularly effective when mimicking Proline or Pipecolic acid in "turn" regions of peptide mimetics, as the bridge forces a specific dihedral angle
that stabilizes-turn secondary structures.
Part 3: Experimental Protocols
Synthesis of 2-Azabicyclo[3.1.1]heptane-1-carboxylic Acid
Methodology adapted from tandem Strecker/Cyclization protocols (See Ref 1).[1][4]
Objective: Synthesize the rigid scaffold from accessible cyclobutane precursors.
Reagents:
-
Methyl 3-oxocyclobutanecarboxylate[1]
-
Benzylamine (
)[1] -
Trimethylsilyl cyanide (TMSCN)[1]
-
Potassium tert-butoxide (
)[1]
Step-by-Step Workflow:
-
Imine Formation:
-
Dissolve methyl 3-oxocyclobutanecarboxylate (1.0 eq) in MeOH.
-
Add Benzylamine (1.05 eq) and stir at
C for 2 hours. -
Checkpoint: Monitor disappearance of ketone via TLC.[1]
-
-
Strecker Reaction:
-
Intramolecular Cyclization (The Key Step):
-
Hydrolysis & Deprotection:
-
Acidic hydrolysis (6N HCl, reflux) converts the nitrile/amide functionalities to the free carboxylic acid.
-
Hydrogenolysis (
, Pd/C) removes the benzyl group to yield the final amino acid.
-
Competitive Radioligand Binding Assay
Objective: Determine the affinity (
-
Membrane Preparation: Prepare synaptic membranes from rat cerebral cortex (rich in NMDA receptors).[1]
-
Incubation:
-
Equilibrium: Incubate for 60 mins at
C. -
Filtration: Rapidly filter through GF/B glass fiber filters using a cell harvester.
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
and convert to using the Cheng-Prusoff equation.[1]
Part 4: Decision Framework for Medicinal Chemists
When should you switch from Piperidine to 2-Azabicyclo[3.1.1]heptane? Use this logic flow.
Figure 4.1: Strategic decision tree for scaffold hopping.
References
-
Practical Syntheses of 2-Azabicyclo[3.1.1]heptane-1-carboxylic Acid. Journal of Organic Chemistry. Describes the tandem Strecker/cyclization route. [1]
-
Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives. ChemRxiv. Provides context on the [3.1.1] scaffold stability and handling. [1]
-
Conformationally Restricted Nonchiral Pipecolic Acid Analogues. Journal of Organic Chemistry. Discusses the bioisosteric relationship between pipecolic acid and its bridged analogues. [1]
-
2-Azabicyclo[3.1.1]heptane PubChem Entry. Chemical and physical property data for the core scaffold. [1]
Sources
- 1. 2-Azabicyclo[3.1.1]heptane | C6H11N | CID 68976065 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
